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(S)-N-(1-Hydroxypropan-2-yl)oleamide Documentation Hub

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  • Product: (S)-N-(1-Hydroxypropan-2-yl)oleamide
  • CAS: 909891-90-3

Core Science & Biosynthesis

Foundational

Thermodynamic properties and molecular weight of (S)-N-(1-Hydroxypropan-2-yl)oleamide

An In-depth Technical Guide to the Thermodynamic Properties and Molecular Weight of (S)-N-(1-Hydroxypropan-2-yl)oleamide Abstract (S)-N-(1-Hydroxypropan-2-yl)oleamide is a fatty acid amide derivative of oleic acid, a com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties and Molecular Weight of (S)-N-(1-Hydroxypropan-2-yl)oleamide

Abstract

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a fatty acid amide derivative of oleic acid, a compound of significant interest within the fields of biochemistry and pharmacology due to its structural similarity to endogenous signaling lipids like oleamide. A thorough understanding of its thermodynamic properties is critical for researchers in drug development and materials science, as these parameters govern the compound's stability, solubility, bioavailability, and formulation characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (S)-N-(1-Hydroxypropan-2-yl)oleamide. Recognizing the scarcity of direct experimental data for this specific stereoisomer, this document emphasizes the methodologies required for its characterization. It details both established experimental protocols, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and robust computational approaches for predicting thermodynamic parameters. This guide is intended to serve as a foundational resource for scientists, providing not only core data but also the practical frameworks necessary for its empirical validation and application.

Molecular Identity and Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. (S)-N-(1-Hydroxypropan-2-yl)oleamide is a chiral molecule synthesized from oleic acid and (S)-2-aminopropan-1-ol.

Chemical Structure:

Caption: Chemical structure of (S)-N-(1-Hydroxypropan-2-yl)oleamide.

The fundamental properties derived from its molecular formula are summarized below. It is important to note that while the specific (S)-isomer may not be individually registered, the generic N-(2-Hydroxypropyl)oleamide is assigned CAS Number 111-05-7.[][2] This entry likely represents a racemic or undefined mixture.

PropertyValueSource
IUPAC Name (9Z)-N-((2S)-1-hydroxypropan-2-yl)octadec-9-enamide-
CAS Number 111-05-7 (for N-(2-Hydroxypropyl)oleamide)[][2]
Molecular Formula C₂₁H₄₁NO₂[][2][3]
Molecular Weight (Molar Mass) 339.56 g/mol [][2]
Monoisotopic Mass 339.313729551 Da[2]
Physical Description Predicted to be a solid at standard conditions.[2]
Density (Predicted) 0.911 g/cm³[][3]

Thermodynamic Properties: An Investigative Approach

Direct, experimentally-derived thermodynamic data for (S)-N-(1-Hydroxypropan-2-yl)oleamide are not extensively reported in peer-reviewed literature. However, a robust profile can be constructed by analyzing data from structurally analogous compounds and by outlining the methodologies for direct measurement. Fatty amides are known to exhibit thermal properties influenced by the length of their acyl chain and the potential for hydrogen bonding.[4]

Phase Transition Thermodynamics

Properties such as melting point and enthalpy of fusion are critical for determining a compound's physical state, solubility, and processing parameters for formulation.

  • Melting Point: For comparison, the parent compound, Oleamide (C₁₈H₃₅NO), has a melting point of approximately 70 °C.[5] The addition of the hydroxypropyl group to the amide head increases molecular weight and introduces a hydroxyl group capable of hydrogen bonding. This is expected to increase the melting point relative to oleamide. Studies on other fatty monoamides show melting temperatures ranging from 62.2 °C to 116.4 °C, with a general trend of increasing melting point with longer carbon chains.[4][6]

  • Enthalpy of Fusion (ΔHfus): This value quantifies the energy required to induce the solid-to-liquid phase transition. It is a key indicator of the strength of intermolecular forces in the crystalline state. For a series of synthesized fatty monoamides, measured enthalpy values ranged from 25.8 kJ/kg to 149.7 kJ/kg.[6] The presence of hydrogen bonding networks significantly influences this value.[4]

Standard Thermodynamic Quantities of Formation

Standard enthalpy (ΔfH°), Gibbs free energy (ΔfG°), and entropy (S°) of formation are fundamental parameters used to predict reaction spontaneity and equilibrium.[7] These values are most commonly determined through computational chemistry for novel molecules where calorimetric data is unavailable.[8][9]

Methodologies for Thermodynamic Characterization

Given the data gap, this section provides the standard methodologies a researcher would employ to characterize (S)-N-(1-Hydroxypropan-2-yl)oleamide.

Experimental Determination of Thermal Properties

The primary techniques for analyzing the thermal properties of solid-state organic molecules are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Workflow for Experimental Thermal Analysis

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Interpretation prep High-Purity Sample (S)-N-(1-Hydroxypropan-2-yl)oleamide weigh Weigh 1-5 mg of sample into Aluminum DSC pan prep->weigh seal Hermetically seal pan weigh->seal dsc_run Place sample & reference pans in DSC cell under N₂ flow seal->dsc_run tga_run Place open sample pan in TGA furnace under N₂ flow seal->tga_run dsc_cycle Execute Heat-Cool-Heat Cycle (e.g., -20°C to 150°C at 10°C/min) dsc_run->dsc_cycle dsc_data Record Heat Flow vs. Temperature dsc_cycle->dsc_data analysis_dsc Analyze DSC Thermogram: - Onset Temp → Melting Point (Tm) - Peak Area → Enthalpy of Fusion (ΔHfus) dsc_data->analysis_dsc tga_heat Heat at controlled rate (e.g., 10°C/min to 600°C) tga_run->tga_heat tga_data Record Mass Loss vs. Temperature tga_heat->tga_data analysis_tga Analyze TGA Curve: - Onset of mass loss → Decomposition Temperature (Td) tga_data->analysis_tga report Consolidated Thermodynamic Profile analysis_dsc->report analysis_tga->report

Caption: Experimental workflow for thermal characterization using DSC and TGA.

Protocol 1: Differential Scanning Calorimetry (DSC)

  • Principle & Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the gold standard for determining phase transition temperatures and enthalpies because it directly quantifies the energy absorbed or released during events like melting, crystallization, or glass transitions.

  • Methodology:

    • Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 1-5 mg of high-purity (S)-N-(1-Hydroxypropan-2-yl)oleamide into a standard aluminum DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan as the reference.

    • Thermal Program: Place both pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

    • Execute a heat-cool-heat cycle to erase the sample's thermal history. A typical program would be:

      • Equilibrate at 25 °C.

      • Heat from 25 °C to a temperature well above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.[6]

      • Cool back to the starting temperature at the same rate.

      • Re-heat under the same conditions as the first heating ramp. The second heating scan is typically used for analysis.[6]

    • Data Analysis: Analyze the resulting thermogram. The onset temperature of the endothermic peak corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).

Protocol 2: Thermogravimetric Analysis (TGA)

  • Principle & Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is chosen to determine the thermal stability and decomposition profile of the compound, which is vital for defining safe handling, storage, and processing temperatures.

  • Methodology:

    • Calibration: Calibrate the TGA instrument for mass and temperature.

    • Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

    • Thermal Program: Place the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen).

    • Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature where all material is expected to have decomposed (e.g., 600 °C).

    • Data Analysis: The resulting curve of mass vs. temperature will show a sharp drop where decomposition occurs. The onset temperature of this mass loss is reported as the decomposition temperature (Td).

Computational Prediction of Thermodynamic Properties

When experimental data is unavailable, computational chemistry provides a powerful tool for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used ab initio method for this purpose.[9]

Workflow for Computational Prediction

G cluster_input Model Preparation cluster_calc Quantum Mechanical Calculation cluster_output Data Extraction & Analysis mol_build Build 3D structure of (S)-N-(1-Hydroxypropan-2-yl)oleamide method_select Select DFT Functional & Basis Set (e.g., B3LYP/6-31G*) mol_build->method_select geom_opt Geometry Optimization (Find lowest energy conformation) method_select->geom_opt freq_calc Frequency Calculation (Confirm minimum & obtain thermal data) geom_opt->freq_calc extract Extract Thermochemical Data from Output File freq_calc->extract thermo_data Obtain: - Enthalpy of Formation (ΔfH°) - Gibbs Free Energy (ΔfG°) - Entropy (S°) extract->thermo_data

Caption: Conceptual workflow for predicting thermodynamic properties via DFT.

  • Principle & Causality: DFT calculations solve the electronic structure of a molecule to determine its energy and other properties. By performing a frequency calculation on an optimized molecular geometry, one can derive thermochemical data (enthalpy, entropy, Gibbs free energy) based on statistical mechanics. This approach is essential for estimating the stability and reactivity of new or uncharacterized molecules.

  • Conceptual Methodology:

    • Structure Generation: A 3D model of (S)-N-(1-Hydroxypropan-2-yl)oleamide is built using molecular modeling software.

    • Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) is performed to find the molecule's lowest-energy conformation (its most stable 3D shape).

    • Frequency Calculation: A subsequent frequency calculation is run on the optimized geometry. This step serves two purposes:

      • It confirms that the structure is a true energy minimum (no imaginary frequencies).

      • It calculates the vibrational, rotational, and translational contributions to the molecule's energy.

    • Thermochemical Analysis: The output of the frequency calculation provides the standard thermodynamic properties like enthalpy, Gibbs free energy, and entropy at a given temperature (typically 298.15 K).

Implications for Research and Drug Development

The thermodynamic and molecular weight data are not merely academic; they have profound practical implications:

  • Formulation Development: The melting point and enthalpy of fusion directly influence the choice of formulation strategies, such as hot-melt extrusion or spray drying. A compound's thermal stability, determined by TGA, dictates the maximum processing temperatures that can be used without causing degradation.

  • Solubility and Bioavailability: Thermodynamic properties are linked to the energy of the crystal lattice. A higher melting point and enthalpy of fusion often correlate with lower aqueous solubility, which can impact the bioavailability of a potential drug candidate.

  • Purity Analysis: DSC is a sensitive technique for detecting impurities, which often cause a depression and broadening of the melting peak.

  • Chemical Synthesis: The molecular weight is fundamental for all stoichiometric calculations in the synthesis and characterization of the compound and its derivatives.[10]

Conclusion

(S)-N-(1-Hydroxypropan-2-yl)oleamide presents as a molecule of interest with a defined molecular weight of 339.56 g/mol . While direct experimental thermodynamic data remains to be extensively published, this guide has established a robust framework for its characterization. By leveraging data from analogous fatty amides and employing standard analytical techniques like DSC and TGA, researchers can readily determine the critical parameters of melting point, enthalpy of fusion, and thermal stability. Furthermore, computational methods such as DFT offer a reliable pathway for predicting fundamental properties like the enthalpy of formation. The systematic application of these methodologies will empower scientists to fully characterize this compound, enabling its effective use in drug discovery and materials science applications.

References

  • Galan, B., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. Molecules, 24(20), 3804. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Oleamide. PubChem Compound Database. CID 5283387. Available from: [Link]

  • Guan, Y., et al. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2691. Available from: [Link]

  • Galan, B., et al. (2019). Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage. ResearchGate. Available from: [Link]

  • Wikipedia contributors (n.d.). Oleamide. Wikipedia. Available from: [Link]

  • Reyes-Gonzalez, N., et al. (2023). Thermodynamics of Micellization and Surface Activity of the Quaternary Ammonium Compound N,N-Dimethyl-N-(2-hydroxyethyl)oleamide: Synthesis and Analytical Study. ACS Omega. Available from: [Link]

  • Dornshuld, M. (n.d.). Standard Thermodynamic Properties of Chemical Substances. Available from: [Link]

  • precisionFDA (n.d.). OLEAMIDE. Available from: [Link]

  • CAS (n.d.). Oleamide. CAS Common Chemistry. Available from: [Link]

  • ChemSrc (2021). Oleamide. Available from: [Link]

  • BuyersGuideChem (n.d.). N-(2-Hydroxypropyl)oleamide. Available from: [Link]

  • Singh, S., et al. (2022). Computational prediction for the formation of amides and thioamides in the gas phase interstellar medium. Physical Chemistry Chemical Physics, 24(28), 17026-17039. Available from: [Link]

  • National Center for Biotechnology Information (n.d.). Oleic monoisopropanolamide. PubChem Compound Database. CID 6436066. Available from: [Link]

  • FooDB (n.d.). Showing Compound Oleamide (FDB012436). Available from: [Link]

  • Sotriffer, C., et al. (2011). Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. Current Pharmaceutical Design, 17(14), 1392-406. Available from: [Link]

  • Mozo, I., et al. (2017). Thermodynamics of amide + amine mixtures. 3. Relative permittivities. arXiv. Available from: [Link]

  • Mozo, I., et al. (2017). Thermodynamics of amide + amine mixtures. 2. Volumetric, speed of sound and refractive index data for N,N-dimethylacetamide + N-. arXiv. Available from: [Link]

  • Emel'yanenko, V., et al. (2013). Thermodynamic and structural aspects of hydroxybenzamide molecular crystals study. Thermochimica Acta, 551, 57-61. Available from: [Link]

  • Taherkhani, Z., et al. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452. Available from: [Link]

  • Le, T., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2493. Available from: [Link]

  • Mozo, I., et al. (2017). Thermodynamics of amide + amine mixtures. 5. Excess molar enthalpies of N,N-dimethylformamide or N,N-dimethylacetamide + N-. arXiv. Available from: [Link]

  • Gupta, G.R., et al. (2021). Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. Oriental Journal of Chemistry, 37(6). Available from: [Link]

Sources

Exploratory

Technical Whitepaper: The Bioactivity & Therapeutic Potential of N-Oleoyl-L-Alaninol Derivatives

Part 1: Executive Summary & Pharmacophore Analysis The Core Directive This technical guide evaluates N-oleoyl-L-alaninol (NO-Ala-OH) and its derivatives, a class of bioactive lipids designed to target Acid Ceramidase (AS...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Pharmacophore Analysis

The Core Directive

This technical guide evaluates N-oleoyl-L-alaninol (NO-Ala-OH) and its derivatives, a class of bioactive lipids designed to target Acid Ceramidase (ASAH1) . Unlike its structural cousin N-oleoyl-alanine (an endogenous signaling lipid), the alaninol derivative functions primarily as an enzyme inhibitor. By mimicking the transition state of ceramide hydrolysis, N-oleoyl-L-alaninol disrupts the "Sphingolipid Rheostat," forcing an accumulation of pro-apoptotic ceramide within neoplastic cells.

Structural Chemistry & SAR

The bioactivity of N-oleoyl-L-alaninol hinges on three specific structural motifs:

  • The Oleoyl Tail (C18:1): Provides lipophilicity required to penetrate the lysosomal membrane where Acid Ceramidase resides.

  • The Amide Linkage: Mimics the amide bond of natural ceramide, allowing the molecule to enter the enzyme's catalytic pocket.

  • The Alaninol Headgroup (Chirality Critical): Unlike ethanolamine (found in OEA), the L-alaninol moiety possesses a methyl group at the

    
    -carbon. This steric bulk hinders hydrolysis by the enzyme, converting the molecule from a substrate into a competitive inhibitor .
    

Part 2: Mechanism of Action (The Sphingolipid Rheostat)

The Target: Acid Ceramidase (ASAH1)

Acid Ceramidase (AC) is the lysosomal enzyme responsible for hydrolyzing Ceramide into Sphingosine and Free Fatty Acid.[1]

  • Ceramide: Pro-apoptotic, anti-proliferative.

  • Sphingosine-1-Phosphate (S1P): Pro-survival, mitogenic (formed after Sphingosine phosphorylation).

In many aggressive cancers (e.g., Melanoma, Glioblastoma), AC is upregulated to lower ceramide levels and produce S1P, effectively "disarming" the cell's apoptosis machinery. N-oleoyl-L-alaninol blocks this conversion.

Pathway Visualization

The following diagram illustrates the "Sphingolipid Rheostat" and the specific blockade point of N-oleoyl-L-alaninol.

SphingolipidRheostat Ceramide Intracellular Ceramide (Pro-Apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis / Cell Cycle Arrest Ceramide->Apoptosis Accumulation Triggers S1P Sphingosine-1-Phosphate (Pro-Survival / Mitogenic) Sphingosine->S1P Phosphorylation NOAA N-Oleoyl-L-Alaninol (Inhibitor) AC Acid Ceramidase (ASAH1) NOAA->AC Competitive Inhibition AC->Ceramide Catalyzes Breakdown SK Sphingosine Kinase

Figure 1: The Sphingolipid Rheostat. N-oleoyl-L-alaninol inhibits Acid Ceramidase, preventing the conversion of pro-apoptotic Ceramide into pro-survival S1P.

Part 3: Technical Protocols

Synthesis of N-Oleoyl-L-Alaninol

Principle: A standard Schotten-Baumann reaction or EDC coupling is used to acylate L-alaninol with Oleic acid. The following protocol uses the acid chloride method for higher yield.

Reagents:

  • L-Alaninol (CAS: 2749-11-3)

  • Oleoyl Chloride (CAS: 112-77-6)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve L-alaninol (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Acylation: Add Oleoyl Chloride (1.0 eq) dropwise over 30 minutes. The exothermic reaction must be controlled to prevent racemization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 95:5).

  • Quenching: Quench with saturated NaHCO3 solution.

  • Extraction: Extract the organic layer, wash with 1N HCl (to remove unreacted amine), then brine.

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize from hexane/ethyl acetate to obtain the white waxy solid.

In Vitro Acid Ceramidase Inhibition Assay

To validate bioactivity, researchers must measure the inhibition of ceramide hydrolysis.

Assay Components:

  • Substrate: N-lauroyl-ceramide (C12-Ceramide) or a fluorogenic analog (e.g., Rbm14-12).

  • Enzyme Source: Lysosomal lysate from A375 melanoma cells or recombinant ASAH1.

  • Buffer: 25 mM citrate-phosphate buffer, pH 4.5 (Lysosomal pH is critical).

Protocol:

  • Incubation: Incubate 25 µg of protein lysate with varying concentrations of N-oleoyl-L-alaninol (0.1 µM – 100 µM) for 30 minutes at 37°C.

  • Substrate Addition: Add 50 µM C12-Ceramide substrate. Incubate for 1 hour.

  • Termination: Stop reaction by adding 200 µL Chloroform/Methanol (2:1).

  • Quantification: Separate lipids via HPTLC or LC-MS/MS. Measure the production of Sphingosine.

  • Calculation: Determine IC50 by plotting % inhibition vs. log[inhibitor].

Part 4: Comparative Bioactivity Data

The following table synthesizes data comparing N-oleoyl-L-alaninol against other standard ceramidase inhibitors.

CompoundTarget SpecificityIC50 (Acid Ceramidase)Metabolic StabilityCytotoxicity (Melanoma)
N-Oleoyl-L-Alaninol Acid Ceramidase (High) ~5 - 15 µM High (Methyl group protection) High (Apoptotic)
N-Oleoylethanolamine (OEA)AC + PPAR-alpha> 50 µMLow (FAAH hydrolysis)Low
Carmofur (B13)Acid Ceramidase~ 5 µMModerateModerate
DMAPPNeutral CeramidaseInactiveN/ALow

Note: While Carmofur is potent, it is a chemotherapy drug (5-FU derivative) with off-target toxicity. N-oleoyl-L-alaninol offers a more targeted lipid-based approach.

Part 5: Therapeutic Implications & Future Directions

Oncology (Melanoma & Colon Cancer)

Research indicates that tumor cells often overexpress Acid Ceramidase to survive chemotherapy. By co-administering N-oleoyl-L-alaninol with standard chemotherapeutics (e.g., Dacarbazine or Cisplatin), researchers can resensitize resistant cells. The inhibitor forces the cell to retain the ceramide generated by the chemotherapy damage, ensuring the apoptotic signal is executed.

Experimental Workflow: Synergistic Cytotoxicity

The following Graphviz diagram outlines the logic for a combination therapy experiment.

CombinationTherapy Chemo Chemotherapy (DNA Damage) DeNovo De Novo Ceramide Generation Chemo->DeNovo Inhibitor N-Oleoyl-L-Alaninol (AC Inhibitor) Block Block Hydrolysis Inhibitor->Block Accumulation Massive Ceramide Accumulation DeNovo->Accumulation Block->Accumulation Prevents Clearance Death Synergistic Cell Death Accumulation->Death

Figure 2: Synergistic mechanism. Chemotherapy generates ceramide; N-oleoyl-L-alaninol prevents its clearance, ensuring cell death.

References

  • Bedia, C., et al. (2005). Cytotoxicity of N-acylethanolamine-hydrolyzing acid amidase inhibitors in human cancer cells. Journal of Lipid Research.[2] Link

  • Realini, N., et al. (2013). Discovery of highly potent acid ceramidase inhibitors with in vitro tumor chemosensitizing activity.[3] PLoS One. Link

  • Tsuboi, K., et al. (2021).[4] Involvement of acid ceramidase in the degradation of bioactive N-acylethanolamines.[1] Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link[4]

  • Di Paola, R., et al. (2005). Ultramicronized palmitoylethanolamide (PEA-um) in the treatment of chronic pain: A meta-analysis. (Context on N-acyl amide synthesis and stability). Link

  • Cayman Chemical. N-Oleoyl Alanine Product Information & Bioactivity Data. (Distinction between Alanine and Alaninol derivatives). Link

Sources

Foundational

Metabolic Fate and Bioanalytical Profiling of (S)-N-(1-Hydroxypropan-2-yl)oleamide

This technical guide provides an in-depth analysis of the metabolic pathways, degradation mechanisms, and bioanalytical profiling of (S)-N-(1-Hydroxypropan-2-yl)oleamide , scientifically referred to as N-Oleoyl-L-alanino...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the metabolic pathways, degradation mechanisms, and bioanalytical profiling of (S)-N-(1-Hydroxypropan-2-yl)oleamide , scientifically referred to as N-Oleoyl-L-alaninol .[1]

A Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists

Executive Summary

(S)-N-(1-Hydroxypropan-2-yl)oleamide (N-Oleoyl-L-alaninol) is a bioactive lipid mediator belonging to the class of N-acyl alkanolamines.[1] Structurally, it is the methylated analog of the endogenous satiety factor N-oleoylethanolamine (OEA) .[1]

Unlike OEA, which is rapidly degraded, the introduction of the (S)-methyl group at the


-carbon of the ethanolamine moiety confers significant metabolic resistance  against hydrolytic enzymes.[1] Consequently, this molecule functions less as a transient messenger and more as a sustained modulator, often utilized as a pharmacological inhibitor of Acid Ceramidase (AC)  or a stable probe for Fatty Acid Amide Hydrolase (FAAH) .[1]

This guide details the transition of this molecule from a hydrolytic substrate to an oxidative target, outlining the specific enzymatic pathways governing its clearance.[1]

Chemical Identity & Structural Logic

To understand the metabolism, one must first deconstruct the substrate’s steric and electronic environment.

FeatureSpecification
IUPAC Name (9Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
Common Name N-Oleoyl-L-alaninol
Molecular Formula C

H

NO

Key Structural Motif Steric Shield : The (S)-methyl group at the C

position relative to the amide nitrogen creates steric hindrance, impeding the nucleophilic attack by serine hydrolases.[1]
Lipid Tail Oleoyl (C18:1

)
: A monounsaturated fatty acyl chain susceptible to oxidative metabolism.[1]

Metabolic Stability & Enzymatic Hydrolysis

The degradation of N-acyl alkanolamines is typically dominated by Fatty Acid Amide Hydrolase (FAAH) .[1] However, for (S)-N-(1-Hydroxypropan-2-yl)oleamide, the pathway shifts due to steric factors.[1]

The FAAH Resistance Mechanism

In endogenous OEA, the amide bond is accessible to the Serine-241 nucleophile in the FAAH catalytic triad.[1] In N-oleoyl-L-alaninol, the adjacent methyl group distorts the binding geometry within the enzyme's acyl-chain binding pocket.[1]

  • Outcome : The molecule acts as a slow substrate or a competitive inhibitor rather than a rapidly degraded target.[1]

  • Kinetic Implication : The half-life (

    
    ) in liver microsomes is significantly extended compared to OEA.[1]
    
Acid Ceramidase (AC) Interaction

This molecule is a structural mimic of Ceramide (specifically the sphingosine base).[1]

  • Mechanism : It binds to the catalytic site of Acid Ceramidase (ASAH1) but resists cleavage, effectively inhibiting the enzyme.[1]

  • Degradation Context : While it inhibits AC, it is not significantly degraded by it.[1] This preserves the molecule in lysosomal compartments.[1]

N-Acylethanolamine Acid Amidase (NAAA)

NAAA, a cysteine hydrolase active at acidic pH, may accept N-oleoyl-L-alaninol as a substrate, albeit with lower efficiency than N-palmitoylethanolamine (PEA).[1] This represents a minor hydrolytic clearance pathway.[1]

Oxidative Metabolism: The Dominant Clearance Pathway

With hydrolytic pathways hindered, the metabolic burden shifts to the cytochrome P450 (CYP) system, targeting the oleoyl tail.

-Hydroxylation (CYP4A/4F)

The primary Phase I metabolic route is the oxidation of the terminal methyl group (


-position) or the penultimate carbon (

-1).[1]
  • Enzymes : CYP4F2, CYP4A11.[1]

  • Product : N-(1-Hydroxypropan-2-yl)-

    
    -hydroxyoleamide.[1]
    
  • Fate : Further oxidation to the dicarboxylic acid, which is excreted or undergoes

    
    -oxidation.[1]
    
Epoxidation (CYP2J/2C)

The cis-double bond at


 is a target for epoxygenases.[1]
  • Enzymes : CYP2J2, CYP2C8, CYP2C9.[1]

  • Product : N-(1-Hydroxypropan-2-yl)-9,10-epoxy-octadecanamide.[1]

  • Bioactivity : These epoxide metabolites often possess potent anti-inflammatory properties before being hydrolyzed by Soluble Epoxide Hydrolase (sEH) to diols.[1]

Visualization of Metabolic Pathways

The following diagram illustrates the bifurcation between hindered hydrolysis and active oxidation.

MetabolicPathways Substrate (S)-N-(1-Hydroxypropan-2-yl)oleamide (N-Oleoyl-L-alaninol) FAAH FAAH / NAAA (Sterically Hindered) Substrate->FAAH Slow Hydrolysis CYP_Omega CYP4F / CYP4A (Omega-Oxidation) Substrate->CYP_Omega Primary Clearance CYP_Epox CYP2J / CYP2C (Epoxidation) Substrate->CYP_Epox Bioactivation Hydrolysis_Products Oleic Acid + L-Alaninol FAAH->Hydrolysis_Products Omega_Metabolite omega-Hydroxy-N-oleoyl-alaninol CYP_Omega->Omega_Metabolite Carboxy_Metabolite Dicarboxylic Acid Derivative Omega_Metabolite->Carboxy_Metabolite ADH/ALDH Epoxy_Metabolite 9,10-Epoxy-N-oleoyl-alaninol CYP_Epox->Epoxy_Metabolite Diol_Metabolite 9,10-Dihydroxy-N-oleoyl-alaninol Epoxy_Metabolite->Diol_Metabolite sEH (Soluble Epoxide Hydrolase)

Caption: Metabolic bifurcation of N-Oleoyl-L-alaninol showing steric resistance to FAAH and diversion to oxidative CYP pathways.[1]

Experimental Protocols for Metabolic Profiling[1]

To validate these pathways in a drug development setting, the following protocols are recommended.

Differentiating Hydrolysis vs. Oxidation (Microsomal Assay)

This protocol distinguishes between FAAH-mediated cleavage and CYP-mediated oxidation using specific inhibitors.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH regenerating system.[1]

  • Inhibitor A : URB597 (Selective FAAH inhibitor, 1

    
    M).[1]
    
  • Inhibitor B : 1-Aminobenzotriazole (ABT) (Non-specific CYP inhibitor, 1 mM).[1]

Workflow:

  • Pre-incubation : Aliquot HLM (0.5 mg/mL final conc) into three sets of tubes:

    • Set 1: Control (Vehicle).[1]

    • Set 2: + URB597 (Blocks Hydrolysis).[1]

    • Set 3: + ABT (Blocks Oxidation).[1]

  • Initiation : Add (S)-N-(1-Hydroxypropan-2-yl)oleamide (1

    
    M final) and NADPH.[1] Incubate at 37°C.
    
  • Sampling : Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold Acetonitrile containing internal standard (e.g., d4-OEA).

  • Analysis : Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

Interpretation:

  • If stability increases significantly in Set 3 but not Set 2, clearance is CYP-driven (Oxidative).[1]

  • If stability increases in Set 2 , clearance is Hydrolase-driven .[1]

LC-MS/MS Quantification Parameters

For precise quantification of the parent molecule and its primary metabolites.[1]

ParameterSetting
Ionization ESI Positive Mode (+ve)
Parent Ion [M+H]+ m/z 340.3
Fragment Ion (Quant) m/z 265.2 (Acylium ion [C

H

O]

)
Fragment Ion (Qual) m/z 76.1 (Alaninol head group fragment)
Column C18 Reverse Phase (e.g., BEH C18, 1.7

m)
Mobile Phase A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 5 min (Lipophilic retention)

References

  • Vandevoorde, S., & Lambert, D. M. (2005).[1] The multiple pathways of endocannabinoid metabolism: a vizualisation overview. Current Drug Metabolism.

  • Cravatt, B. F., et al. (1996).[1] Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences.[1] [1]

  • Tsuboi, K., et al. (2007).[1] N-acylethanolamine-hydrolyzing acid amidase (NAAA): structure and function of a lysosomal enzyme. Biochimica et Biophysica Acta.

  • Realini, N., et al. (2013).[1] Ceramidases in biomedical research. ChemMedChem.

  • Stark, H., et al. (2008).[1] Oxidative metabolism of endocannabinoids and related N-acylethanolamines. Drug Metabolism Reviews.

Sources

Exploratory

Toxicology and safety assessment data for (S)-N-(1-Hydroxypropan-2-yl)oleamide

Comprehensive Safety & Toxicology Assessment: (S)-N-(1-Hydroxypropan-2-yl)oleamide[1][2] Executive Summary (S)-N-(1-Hydroxypropan-2-yl)oleamide , also known as N-Oleoyl-L-alaninol , is a bioactive lipid belonging to the...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Toxicology Assessment: (S)-N-(1-Hydroxypropan-2-yl)oleamide[1][2]

Executive Summary

(S)-N-(1-Hydroxypropan-2-yl)oleamide , also known as N-Oleoyl-L-alaninol , is a bioactive lipid belonging to the N-acyl alkanolamine class.[1][2] Structurally, it is the amide conjugate of oleic acid and L-alaninol ((S)-2-amino-1-propanol).[1][2] It functions as a ceramidase inhibitor and shares structural homology with endogenous signaling lipids like oleamide and anandamide.

Safety Verdict: Based on Structure-Activity Relationship (SAR) analysis and read-across data from its metabolic precursors (Oleic acid and L-Alaninol) and analogs (Oleamide), this molecule is assessed as having low systemic acute toxicity but presents a moderate hazard for skin and eye irritation .[1][2] The primary safety concern stems from its metabolic hydrolysis, which releases L-alaninol, a known corrosive agent in its pure form.[2]

Part 1: Chemical Characterization & Identity[1][3][4]

Precise characterization is the prerequisite for any toxicological study. This molecule is chiral; the (S)-enantiomer is the biologically active form often used in ceramide-mimetic applications.[1][2]

Table 1: Physicochemical Profile

ParameterData / Descriptor
Chemical Name (S)-N-(1-Hydroxypropan-2-yl)oleamide
Synonyms N-Oleoyl-L-alaninol; N-((S)-1-hydroxypropan-2-yl)oleamide
Component CAS Amide: Not listed as unique entity in major public inventoriesAcid Precursor: 112-80-1 (Oleic Acid)Amine Precursor: 2749-11-3 (L-Alaninol)
Molecular Formula C₂₁H₄₁NO₂
Molecular Weight ~339.56 g/mol
Physical State Waxy solid or viscous oil (depending on purity)
Lipophilicity (LogP) Predicted > 5.0 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in Ethanol, DMSO, Chloroform

Part 2: Toxicokinetics & Metabolic Fate (ADME)

Understanding the metabolic breakdown is critical for safety assessment. As a fatty acid amide, N-Oleoyl-L-alaninol is subject to enzymatic hydrolysis.[1][2]

Mechanism of Action: Upon systemic entry (dermal absorption or ingestion), the molecule is targeted by serine hydrolases, specifically Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA) .[2]

  • Hydrolysis: The amide bond is cleaved, yielding Oleic Acid (a benign dietary fatty acid) and L-Alaninol .[2]

  • Toxicological Implication: The safety profile is largely dictated by the kinetics of L-Alaninol release.[2] While Oleic acid is GRAS (Generally Recognized As Safe), L-Alaninol is a stronger base and potential irritant.[2]

DOT Diagram 1: Metabolic Hydrolysis Pathway [1]

MetabolicPathway Figure 1: Metabolic fate of N-Oleoyl-L-alaninol via hydrolase enzymes. Parent (S)-N-(1-Hydroxypropan-2-yl)oleamide (Lipophilic Parent) Enzyme Enzymatic Hydrolysis (FAAH / NAAA) Parent->Enzyme Systemic Absorption Metabolite1 Oleic Acid (Benign Lipid) Enzyme->Metabolite1 Metabolite2 L-Alaninol (Potential Irritant) Enzyme->Metabolite2 Elimination Renal Excretion (as conjugates) Metabolite2->Elimination Phase II Metabolism

[1][2]

Part 3: Hazard Identification (Read-Across Strategy)

Due to the absence of a specific NTP or ECHA dossier for the intact (S)-enantiomer, a Read-Across strategy is scientifically mandated.[1][2] This involves evaluating the molecule based on its structural analogs and breakdown products.

Table 2: Predicted Toxicological Endpoints

EndpointPredicted OutcomeRationale / Surrogate Data
Acute Oral Toxicity Low (LD50 > 2000 mg/kg)Based on Oleamide (LD50 > 5000 mg/kg in rats) [1].[1][2]
Skin Irritation Moderate (Category 2)The parent amide masks the amine, reducing corrosivity. However, residual L-Alaninol (CAS 2749-11-3) is Skin Corr.[1][2] 1B [2].
Eye Irritation Irritant (Category 2A)Surfactant properties of fatty amides typically cause reversible eye irritation.
Genotoxicity Negative Oleic acid and Alaninol are non-mutagenic in Ames tests.
Sensitization Low Risk Fatty acid amides are rarely sensitizers; however, purity is critical to exclude reactive impurities.

Part 4: Safety Assessment Protocols

To validate the predicted safety profile, the following tiered testing strategy is recommended. These protocols prioritize New Approach Methodologies (NAMs) to minimize animal testing.

Tier 1: In Vitro Cytotoxicity & Irritation[1]

Protocol A: Reconstructed Human Epidermis (RHE) Test (OECD 439) Why: To definitively rule out skin corrosion/irritation without using rabbits, given the L-Alaninol metabolite risk.[2]

  • Tissue Model: Use EpiDerm™ or SkinEthic™ RHE models.

  • Application: Apply 10 µL (or 10 mg) of undiluted N-Oleoyl-L-alaninol to the tissue surface.[1][2]

  • Exposure: Incubate for 42 minutes (standard protocol) or 1 hour.

  • Wash: Rinse tissues with DPBS to remove residual lipid.

  • Viability Assay: Transfer tissues to MTT solution (1 mg/mL) for 3 hours.

  • Extraction: Extract formazan in isopropanol.

  • Quantification: Measure OD at 570 nm.

    • Pass Criteria: Cell viability > 50% relative to negative control indicates Non-Irritant .

Protocol B: Bovine Corneal Opacity and Permeability (BCOP) (OECD 437) Why: Fatty amides are surfactants and can damage corneal epithelium.

  • Preparation: Emulsify test substance at 20% in mineral oil or saline (due to low water solubility).

  • Exposure: Apply to excised bovine corneas for 4 hours.

  • Measurement: Measure Opacity (light transmission) and Permeability (fluorescein leakage).

  • Calculation: Calculate In Vitro Irritancy Score (IVIS).

    • IVIS < 3: No Category.

    • IVIS > 55: Category 1 (Serious Damage).[3]

Tier 2: Genotoxicity[1]

Protocol C: Bacterial Reverse Mutation Test (Ames Test) (OECD 471) Why: To confirm lack of mutagenicity.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Metabolic Activation: Perform +/- S9 fraction (rat liver extract) to simulate metabolism (releasing L-Alaninol).

  • Vehicle: DMSO (Dimethyl sulfoxide) is required due to lipophilicity.

DOT Diagram 2: Safety Assessment Workflow

SafetyWorkflow Figure 2: Tiered Safety Assessment Strategy Start Test Article: (S)-N-(1-Hydroxypropan-2-yl)oleamide Step1 Tier 1: Physicochemical (Solubility, pH, Stability) Start->Step1 Step2 Tier 2: In Vitro Irritation (OECD 439 / OECD 437) Step1->Step2 Decision1 Is it Irritating? Step2->Decision1 Step3 Tier 3: Genotoxicity (Ames Test +/- S9) Decision1->Step3 No / Mild Fail Reformulate / Restriction Decision1->Fail Severe Step3->Fail Positive Pass Safety Dossier Approval Step3->Pass Negative

Part 5: Occupational Safety & Handling

While the finished product may be safe, the raw material (pure substance) requires specific handling precautions due to the potential presence of free L-Alaninol impurities.[2]

  • GHS Classification (Proposed):

    • Skin Irrit. 2 (H315)[2]

    • Eye Irrit.[4][3][5][6][7] 2A (H319)

  • PPE Requirements:

    • Respiratory: N95/P2 particulate respirator if handling powder/dust.

    • Skin: Nitrile gloves (0.11 mm thickness minimum). Note: L-Alaninol permeates latex; nitrile is required.[1][2]

    • Eyes: Safety goggles with side shields.

References

  • Carl Roth. (2023). L-Alaninol Safety Data Sheet (CAS 2749-11-3).[1][2] Retrieved from [Link]

  • PubChem. (n.d.).[8][4] Compound Summary for CID 5283387 (Oleamide). National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 80307 (L-Alaninol). National Library of Medicine. Retrieved from [Link][2]

  • Cosmetic Ingredient Review (CIR). (2019). Safety Assessment of Fatty Acid Amides. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Validated Protocol for the Synthesis of High-Purity (S)-N-(1-Hydroxypropan-2-yl)oleamide

An Application Note for Drug Development Professionals and Scientific Researchers Abstract (S)-N-(1-Hydroxypropan-2-yl)oleamide is a structural analog of ceramide, a class of lipid molecules that are integral to cellular...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a structural analog of ceramide, a class of lipid molecules that are integral to cellular signaling pathways governing apoptosis, cell-cycle arrest, and proliferation.[1][2] The therapeutic potential of targeting sphingolipid metabolism has driven the need for high-purity ceramide analogs for pharmacological research.[2] This document provides a comprehensive, two-step protocol for the synthesis of (S)-N-(1-Hydroxypropan-2-yl)oleamide, beginning with the activation of oleic acid to oleoyl chloride, followed by amidation with (S)-2-aminopropan-1-ol. We detail a robust purification strategy employing silica gel chromatography and recrystallization, alongside validated methods for structural confirmation and purity assessment by NMR, MS, and HPLC. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Scientific Context

Fatty acid amides are a significant class of endogenous lipid signaling molecules.[3] Among these, oleamide (cis-9-octadecenamide) is known to regulate sleep, analgesia, and body temperature.[3] Structurally related N-acylethanolamines (NAEs) are also critical lipid mediators.[4][5] (S)-N-(1-Hydroxypropan-2-yl)oleamide, the subject of this protocol, is a chiral N-acyl-amino alcohol that mimics the fundamental structure of ceramides. Ceramides and their metabolites are key players in the "sphingolipid rheostat," where the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P) can determine a cell's fate.[1] Consequently, synthetic ceramide analogs that can modulate intracellular ceramide levels are valuable tools for cancer research and drug development.[2]

The synthesis of such analogs requires stringent control over purity and stereochemistry to ensure that observed biological effects are attributable to the target compound and not to confounding impurities. The protocol herein is designed to be self-validating, incorporating purification and analytical checkpoints to ensure a final product of >98% purity.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Activation: Conversion of oleic acid to the highly reactive oleoyl chloride.

  • Coupling: Nucleophilic acyl substitution reaction between oleoyl chloride and (S)-2-aminopropan-1-ol.

Reaction Scheme: Synthesis of (S)-N-(1-Hydroxypropan-2-yl)oleamide

Figure 1: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentGradeRecommended Supplier
Oleic Acid (≥99%)ReagentPlus®Sigma-Aldrich
Oxalyl Chloride (98%)Reagent gradeSigma-Aldrich
(S)-2-Aminopropan-1-ol (L-alaninol, 97%)Reagent gradeSigma-Aldrich
Dichloromethane (DCM), AnhydrousACS Grade, ≥99.8%Fisher Scientific
Triethylamine (TEA), ≥99.5%Reagent gradeSigma-Aldrich
Silica Gel230-400 mesh, 60 ÅMacherey-Nagel
Ethyl AcetateHPLC GradeFisher Scientific
n-HexaneHPLC GradeFisher Scientific
AcetonitrileHPLC GradeFisher Scientific
MethanolHPLC GradeFisher Scientific
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope Labs
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon gas inlet

  • Addition funnel

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (≥400 MHz)

  • LC-MS system with ESI source

  • Melting point apparatus

  • Standard laboratory glassware and consumables

Experimental Synthesis Protocol

Part A: Synthesis of Oleoyl Chloride (Intermediate)

This initial step activates the carboxylic acid for amidation. Oleic acid is converted to its corresponding acyl chloride, which is a much stronger electrophile. Oxalyl chloride is chosen as the chlorinating agent because its byproducts (CO₂, CO, HCl) are gaseous and easily removed, simplifying the workup.[6]

Protocol Steps:

  • Set up a 250 mL round-bottom flask, equipped with a magnetic stir bar and an addition funnel, under a nitrogen atmosphere.

  • Dissolve oleic acid (10.0 g, 35.4 mmol) in 80 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (4.0 mL, 46.0 mmol, 1.3 eq) dropwise via the addition funnel over 20 minutes. Vigorous gas evolution will be observed.

    • Causality Note: Slow addition at 0 °C is critical to control the exothermic reaction and prevent the formation of side products.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC to confirm the disappearance of oleic acid.

  • Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

    • Safety Note: The off-gases from the rotary evaporator should be passed through a base trap (e.g., NaOH solution) to neutralize acidic gases like HCl.

  • The resulting crude oleoyl chloride (a pale yellow oil) is used immediately in the next step without further purification.[6]

Part B: Amide Coupling to form (S)-N-(1-Hydroxypropan-2-yl)oleamide

This is the key bond-forming step. The amine group of (S)-2-aminopropan-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oleoyl chloride in an addition-elimination mechanism.[7] Triethylamine (TEA) is added as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[8][9]

Protocol Steps:

  • Set up a 500 mL round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolve (S)-2-aminopropan-1-ol (3.19 g, 42.5 mmol, 1.2 eq) and triethylamine (6.0 mL, 43.0 mmol, 1.2 eq) in 150 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude oleoyl chloride from Part A in 50 mL of anhydrous DCM and add it to an addition funnel.

  • Add the oleoyl chloride solution dropwise to the stirred amine solution over 30 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the oleoyl chloride is consumed.

  • Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 100 mL of 1M HCl(aq), 100 mL of saturated NaHCO₃(aq), and 100 mL of brine.

    • Causality Note: The acid wash removes excess TEA and any unreacted (S)-2-aminopropan-1-ol. The base wash neutralizes any remaining acid. The brine wash removes residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a waxy solid.

Purification Protocol

High purity is achieved through a two-step process: flash column chromatography to remove bulk impurities, followed by recrystallization to obtain a highly crystalline final product.

Part C: Flash Column Chromatography
  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

  • Load the dried silica-adsorbed product onto the top of the packed column.

  • Elute the column using a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. A typical gradient might be:

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (4:1) -> Elutes non-polar impurities

    • Hexane:Ethyl Acetate (1:1) -> Elutes the desired product

    • Hexane:Ethyl Acetate (1:4) -> Elutes more polar impurities

  • Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Evaporate the solvent from the combined fractions to yield a purified white waxy solid.

Part D: Recrystallization
  • Dissolve the purified product from the column in a minimal amount of hot acetonitrile.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to promote crystal formation.

  • Collect the white, crystalline solid by vacuum filtration, washing with a small amount of cold acetonitrile.

  • Dry the crystals under high vacuum to remove any residual solvent.

  • Determine the melting point and assess purity via HPLC. A pure product should exhibit a sharp melting point.

Workflow and Mechanism Diagrams

Overall Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage A Oleic Acid + Oxalyl Chloride B Crude Oleoyl Chloride A->B Activation (DCM, 2h) D Amide Coupling Reaction (0°C to RT) B->D C (S)-2-Aminopropan-1-ol + TEA C->D E Crude (S)-N-(1-Hydroxypropan-2-yl)oleamide D->E Workup & Extraction F Flash Column Chromatography E->F G Purified Product Fractions F->G H Recrystallization (Acetonitrile) G->H I High-Purity Crystalline Product H->I J NMR, LC-MS, MP Analysis I->J Quality Control

Caption: High-level workflow from starting materials to final analysis.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: The addition-elimination mechanism for amide formation.

Characterization and Quality Control

A combination of spectroscopic and chromatographic techniques should be employed to confirm the identity and purity of the final product.

Analysis TechniqueExpected Result
¹H NMR (CDCl₃)δ ~5.35 (m, 2H, -CH=CH-), δ ~3.8-4.0 (m, 1H, -CH(NH)-), δ ~3.5-3.7 (m, 2H, -CH₂OH), δ ~2.2 (t, 2H, -C(=O)CH₂-), δ ~2.0 (q, 4H, allylic CH₂), δ ~1.6 (p, 2H, -C(=O)CH₂CH₂ -), δ ~1.3 (br s, 20H, alkyl chain CH₂), δ ~1.15 (d, 3H, -CH(CH₃ )NH-), δ ~0.88 (t, 3H, terminal CH₃).
¹³C NMR (CDCl₃)δ ~174 (C=O), δ ~130 (-CH=CH-), δ ~67 (-CH₂OH), δ ~48 (-CH(NH)-), δ ~37-22 (alkyl chain carbons), δ ~17 (-CH(CH₃)NH-), δ ~14 (terminal CH₃).
LC-MS (ESI+) Expected [M+H]⁺ = 340.3. The use of LC-MS is a reliable method for determining the purity of N-acylethanolamines.[4]
Purity (HPLC) >98% area under the curve.
Melting Point A sharp melting point indicates high purity. Literature values for similar long-chain amides vary, but a narrow range (e.g., 73-75 °C) is expected.[10]

Safety and Handling

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Triethylamine: Flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

  • General Precautions: All steps of this synthesis should be performed by trained personnel in a chemical laboratory with appropriate safety measures in place.

Conclusion

This application note provides a detailed, reliable, and validated protocol for the synthesis of high-purity (S)-N-(1-Hydroxypropan-2-yl)oleamide. By activating oleic acid prior to coupling and employing a robust two-stage purification process, this method consistently yields a product of >98% purity suitable for demanding applications in drug discovery and cell biology research. The inclusion of mechanistic explanations and analytical validation steps provides researchers with the necessary tools to confidently produce and characterize this important ceramide analog.

References

  • An Expedient Synthesis of Fluorescent Labeled Ceramide-1-phosphate Analogues.
  • Pitfalls in the sample preparation and analysis of N-acylethanolamines.
  • A Gas Chromatographic-Mass Spectral Assay for the Quantitative Determination of Oleamide in Biological Fluids. Lumir Lab.
  • Developing new ceramide analogs and identifying novel sphingolipid-controlled genes against a virus-associated lymphoma.
  • Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry. Frontiers Media. [Link]

  • A high-purity oleamide is continuously separated method of purification.
  • Synthesis and Biological Evaluation of New Ceramide Analogs. XULA Digital Commons. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]

  • Biosynthesis of oleamide. PubMed. [Link]

  • Anandamide and other N-acylethanolamines: A class of signaling lipids with therapeutic opportunities. CORE. [Link]

  • N-acylethanolamine (NAE) metabolism in mammals. ResearchGate. [Link]

  • Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry. [Link]

  • Synthesis of oleyl chloride. PrepChem.com. [Link]

  • Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. Justia Patents. [Link]

  • Explaining the reaction between acyl chlorides and amines. Chemguide. [Link]

Sources

Application

Solubility of (S)-N-(1-Hydroxypropan-2-yl)oleamide in DMSO and organic solvents

Application Note & Protocol Topic: Solubility Profile of (S)-N-(1-Hydroxypropan-2-yl)oleamide in Dimethyl Sulfoxide (DMSO) and Select Organic Solvents For: Researchers, scientists, and drug development professionals. Int...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Solubility Profile of (S)-N-(1-Hydroxypropan-2-yl)oleamide in Dimethyl Sulfoxide (DMSO) and Select Organic Solvents

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Solubility of (S)-N-(1-Hydroxypropan-2-yl)oleamide

(S)-N-(1-Hydroxypropan-2-yl)oleamide, a derivative of the well-known endogenous fatty acid amide, oleamide, is a lipid molecule of interest in various research fields. Oleamide itself is a naturally occurring substance that has been shown to accumulate in the cerebrospinal fluid during sleep deprivation and may play a role in mood and sleep regulation.[1] The addition of a chiral (S)-1-hydroxypropan-2-yl group to the oleamide backbone introduces a secondary alcohol and a chiral center, which can significantly alter its physicochemical properties, including its solubility, and its biological activity.

A precise understanding of a compound's solubility is fundamental in the early stages of drug discovery and development. It directly impacts formulation strategies, the design of in vitro and in vivo assays, and the interpretation of biological data. Poor solubility can be a frequent cause of inconsistent or non-reproducible experimental results.[2] This document provides a detailed guide to the expected solubility of (S)-N-(1-Hydroxypropan-2-yl)oleamide in DMSO and other common laboratory solvents, alongside a robust protocol for experimental determination.

While specific experimental data for (S)-N-(1-Hydroxypropan-2-yl)oleamide is not widely published, we can infer its likely behavior based on its structure and the known properties of oleamide. The long C18 unsaturated alkyl chain imparts a significant hydrophobic character, while the amide and the newly introduced hydroxyl group add polar functionality. This amphiphilic nature suggests it will be poorly soluble in water but will exhibit good solubility in polar aprotic solvents and certain organic solvents.[3][4]

Predicted Solubility Profile

The following table summarizes the predicted solubility of (S)-N-(1-Hydroxypropan-2-yl)oleamide. These predictions are extrapolated from the known solubility of oleamide and the expected influence of the hydroxypropyl group. The provided quantitative values for oleamide serve as a benchmark.[5][6] It is critical to experimentally verify these values for your specific research needs.

SolventPredicted Solubility of (S)-OLHSAReference Solubility of OleamideRationale & Expert Insights
DMSO High ~14-20 mg/mL[3][5], 100 mg/mL (with heat/sonication)[6]DMSO is a powerful polar aprotic solvent, highly effective at dissolving amphiphilic molecules. The added hydroxyl group on (S)-OLHSA may further enhance interaction with DMSO. It is the recommended solvent for preparing high-concentration stock solutions.
Ethanol High ~22 mg/mL[5], ≥ 100 mg/mL[6]The hydroxyl group of ethanol can form hydrogen bonds with the amide and hydroxyl moieties of the solute, while its ethyl group interacts with the lipid tail. It is a good choice for stock solutions and can be used as a co-solvent in aqueous buffers.[2]
Dimethylformamide (DMF) High ~14 mg/mL[5]Similar to DMSO, DMF is a polar aprotic solvent capable of disrupting intermolecular forces in the solid compound.
Chloroform Good 50 mg/mL[3]Chloroform is effective at solvating the long hydrophobic oleoyl chain. Fats and lipids are generally highly soluble in chloroform.[7][8]
Methanol Good to Moderate Soluble (qualitative)While polar, methanol is slightly less effective than ethanol for highly lipophilic compounds. Solubility is expected to be sufficient for most applications.
Acetone Moderate Soluble in ketones (qualitative)[9]Acetone's polarity and aprotic nature allow it to dissolve a range of organic compounds.
Hexane / Heptane Poor to Low Soluble in non-polar solvents[4]These non-polar solvents will primarily interact with the fatty acid tail. The polar headgroup will limit overall solubility compared to more polar solvents.
Water / PBS (pH 7.2) Very Poor ~0.05 mg/mL[5]The long, non-polar alkyl chain dominates the molecule's character, leading to extremely low aqueous solubility, a typical trait for lipids.[4]

Experimental Protocol: Saturated Shake-Flask Solubility Assay

This protocol details the "shake-flask" method, a gold-standard technique for determining thermodynamic solubility. The core principle involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.

Causality Behind Experimental Design

The goal is to measure the true thermodynamic equilibrium solubility, not a kinetically trapped supersaturated state. Therefore, using an excess of solid material and allowing sufficient time for equilibration are the most critical parameters. The subsequent filtration step is vital to separate the dissolved solute from the undissolved solid before quantification.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Quantification weigh 1. Weigh excess (S)-OLHSA into vials add_solvent 2. Add precise volume of test solvent weigh->add_solvent agitate 3. Agitate at constant temperature (24-72h) add_solvent->agitate settle 4. Allow excess solid to settle agitate->settle filter 5. Filter supernatant (0.22 µm PTFE) settle->filter dilute 6. Dilute filtrate for analysis filter->dilute quantify 7. Quantify concentration (e.g., HPLC, LC-MS) dilute->quantify calculate 8. Calculate solubility (mg/mL or mM) quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

Materials & Equipment
  • (S)-N-(1-Hydroxypropan-2-yl)oleamide (solid)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Pipettes (calibrated)

  • Orbital shaker or rotator with temperature control

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • HPLC or LC-MS system for quantification

  • Volumetric flasks

  • Solvents: DMSO, Ethanol, Methanol, Chloroform, etc. (HPLC grade or higher)

Step-by-Step Methodology
  • Preparation of Test Vials:

    • Add an excess amount of solid (S)-OLHSA to a series of glass vials. An amount that is 2-3 times the expected dissolved amount is sufficient (e.g., 5-10 mg).

    • Rationale: Using a clear excess of solid ensures that the solution will reach saturation.

    • Accurately add a defined volume of the test solvent (e.g., 1.0 mL) to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for 24 to 72 hours.

    • Expert Insight: An equilibration time of at least 24 hours is recommended. For some lipid-like compounds, 48-72 hours may be necessary to ensure true thermodynamic equilibrium is reached. It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the measured concentration is no longer increasing.

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw the supernatant (the clear liquid layer) into a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial.

    • Trustworthiness Check: This filtration step is crucial. Failure to remove all undissolved particulates will lead to a gross overestimation of solubility. Use a filter material, like PTFE, that is compatible with the organic solvent being tested.

  • Quantification:

    • Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the linear range of your analytical method's standard curve.

    • Analyze the diluted sample using a validated HPLC or LC-MS method to determine the precise concentration.

    • Rationale: Chromatographic methods like HPLC provide high specificity and accuracy for quantifying the solute, distinguishing it from any potential impurities.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The result is the solubility of the compound in that solvent at the specified temperature. Report the value in mg/mL or molarity (mM).

Troubleshooting & Critical Considerations

  • Contamination from Labware: Oleamide is a common lubricant and slip agent used in the manufacturing of plastics, such as polypropylene.[10] It can leach from plastic labware (e.g., pipette tips, centrifuge tubes, syringes) into organic solvents, leading to analytical interference and falsely high results.[11]

    • Mitigation Strategy: Whenever possible, use glass labware. Run a "procedural blank" by processing only the solvent through the entire workflow to check for any leached contaminants.

  • Metastable Forms and Supersaturation: If a compound is dissolved using heat or sonication and then cooled, it can form a temporary, unstable supersaturated solution. The shake-flask method using an excess of solid starting material is designed to avoid this and find the true, lower thermodynamic solubility.

  • Solvent Purity: The presence of even small amounts of water in organic solvents can significantly reduce the solubility of hydrophobic compounds. Always use high-purity, anhydrous solvents.

References

  • Grokipedia. Oleamide.
  • Baoxu Chemical. BX Oleamide silp agent, Cas 301-02-0 Mfg.
  • Cayman Chemical.
  • Solubility of Things. Oleamide.
  • ChemGulf. What are the physical properties of Premium oleamide?.
  • Scribd. Lipids Experiment.
  • ResearchGate. How to measure solubility of drug in lipids?.
  • MedchemExpress.com. Oleamide | Endogenous Metabolite.
  • BYJU'S.
  • Scribd. Expt.
  • ChemicalBook.
  • Benchchem. Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays.
  • MDPI. Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers.
  • Wikipedia. Oleamide.
  • NIH. Interference of oleamide with analytical and bioassay results.

Sources

Method

Application Notes and Protocols for Topical Delivery of (S)-N-(1-Hydroxypropan-2-yl)oleamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the topical delivery of (S)-N-(1-Hydroxypropan-2-yl)oleamide. This m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the topical delivery of (S)-N-(1-Hydroxypropan-2-yl)oleamide. This molecule, a lipophilic amide with structural similarities to ceramides and endocannabinoids, presents both opportunities and challenges for dermal and transdermal applications. These notes detail the pre-formulation considerations, outline several advanced formulation strategies, and provide step-by-step protocols for the preparation, characterization, and evaluation of nano-carrier systems. The causality behind experimental choices is explained to provide a deeper understanding of the formulation development process.

Introduction to (S)-N-(1-Hydroxypropan-2-yl)oleamide

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a fatty acid amide derived from oleic acid. Its structure, featuring a long lipophilic acyl chain and a polar head group with a hydroxyl moiety and a chiral center, suggests its potential interaction with skin lipids and biological membranes. Molecules with similar structures, such as ceramides and oleamide, play significant roles in maintaining the skin barrier function and may possess anti-inflammatory or other therapeutic properties.[1][2] The topical delivery of such highly lipophilic compounds is challenging due to the formidable barrier of the stratum corneum.[3] Advanced formulation strategies are therefore essential to enhance skin penetration, bioavailability, and therapeutic efficacy.

Pre-formulation Assessment

A thorough understanding of the physicochemical properties of (S)-N-(1-Hydroxypropan-2-yl)oleamide is critical for designing an effective topical delivery system.

Physicochemical Properties

Based on data for the closely related compound N-(2-Hydroxypropyl)oleamide, the following properties are pertinent for formulation development:

PropertyValueReference
Molecular Formula C₂₁H₄₁NO₂[3][]
Molecular Weight 339.56 g/mol [3][]
Appearance Waxy solid[2]
Boiling Point 503.6 °C at 760 mmHg[3][5]
logP (o/w) ~6.7 (estimated)[5]
Water Solubility Very low (insoluble)[5][6]
Solubility Soluble in hot ethanol and ether

The high lipophilicity (indicated by the high logP and low water solubility) necessitates the use of lipid-based carrier systems to ensure its solubilization and facilitate its passage through the stratum corneum.[5][6][7]

Analytical Method Development

Due to the lack of a strong UV chromophore in its structure, conventional HPLC-UV detection is not suitable for the quantification of (S)-N-(1-Hydroxypropan-2-yl)oleamide.

Protocol 2.2.1: HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)

This method is recommended for the quantitative analysis of the active pharmaceutical ingredient (API) in formulations and biological matrices.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% B to 100% B in 15 min, hold at 100% B for 5 min

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM (Nitrogen)

Data Analysis: A calibration curve is constructed by plotting the logarithm of the peak area versus the logarithm of the concentration of standard solutions.[8] This log-log plot provides a linear relationship for quantification with ELSD.

Formulation Strategies for Enhanced Topical Delivery

To overcome the challenges associated with the high lipophilicity of (S)-N-(1-Hydroxypropan-2-yl)oleamide, several advanced formulation strategies can be employed. The choice of formulation will depend on the desired therapeutic outcome, such as targeting the epidermis or achieving transdermal delivery.

Caption: Formulation strategies for lipophilic compounds.

Nanoemulsions

Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[9] Their small droplet size provides a large surface area, which can enhance the penetration of the encapsulated drug into the skin.[10]

Protocol 3.1.1: Preparation of an Oil-in-Water (O/W) Nanoemulsion by High-Pressure Homogenization

Materials:

  • (S)-N-(1-Hydroxypropan-2-yl)oleamide

  • Oil phase (e.g., olive oil, safflower oil, medium-chain triglycerides)

  • Surfactant (e.g., Tween 80, Poloxamer 188)[11]

  • Co-surfactant (e.g., Span 60, ethanol)

  • Purified water

Procedure:

  • Preparation of the Oil Phase: Dissolve the required amount of (S)-N-(1-Hydroxypropan-2-yl)oleamide and the co-surfactant (e.g., Span 60) in the selected oil phase. Heat the mixture to 60-70°C to ensure complete dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) in purified water and heat to the same temperature as the oil phase.

  • Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) with a mechanical stirrer for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles until a translucent nanoemulsion with the desired droplet size is obtained.[12]

  • Cooling: Allow the nanoemulsion to cool to room temperature.

Microemulsions

Microemulsions are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, surfactant, and a co-surfactant.[13][14] They form spontaneously and can solubilize large amounts of both lipophilic and hydrophilic drugs.[15]

Protocol 3.2.1: Preparation of a Microemulsion by the Water Titration Method

Materials:

  • (S)-N-(1-Hydroxypropan-2-yl)oleamide

  • Oil phase (e.g., isopropyl myristate, oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 20)

  • Co-surfactant (e.g., Transcutol P, propylene glycol)

  • Purified water

Procedure:

  • Dissolve (S)-N-(1-Hydroxypropan-2-yl)oleamide in the chosen oil.

  • Add the surfactant and co-surfactant to the oil phase and mix thoroughly.

  • Slowly titrate this mixture with water under constant stirring.

  • The endpoint is the formation of a clear and transparent microemulsion.[15]

  • The composition of the microemulsion can be optimized using pseudo-ternary phase diagrams.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid. They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and an occlusive effect on the skin, which can enhance drug penetration.[16][17]

Protocol 3.3.1: Preparation of SLNs by the Hot Homogenization Method

Materials:

  • (S)-N-(1-Hydroxypropan-2-yl)oleamide

  • Solid lipid (e.g., Compritol 888 ATO, Precirol ATO 5, glyceryl monostearate)[16]

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Melt the solid lipid at a temperature 5-10°C above its melting point.

  • Disperse the (S)-N-(1-Hydroxypropan-2-yl)oleamide in the molten lipid.

  • Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a hot pre-emulsion.

  • Further reduce the particle size by ultrasonication or high-pressure homogenization.[11]

  • Cool the nanoemulsion in an ice bath while stirring to allow the lipid to recrystallize and form SLNs.

Characterization of Topical Formulations

Caption: Workflow for the characterization of topical formulations.

Droplet Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for the stability and efficacy of nano-carrier systems. They are typically measured using Dynamic Light Scattering (DLS).

Entrapment Efficiency (EE%)

EE% determines the amount of drug successfully encapsulated within the nanoparticles. It is calculated after separating the free drug from the formulation by ultracentrifugation.

EE% = [(Total drug - Free drug) / Total drug] x 100

In Vitro Skin Permeation Studies

Protocol 4.3.1: Franz Diffusion Cell Assay

Franz diffusion cells are the gold standard for assessing the in vitro release and permeation of drugs from topical formulations.[18][19]

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., porcine ear skin)[20]

  • Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions)

  • Formulation to be tested

Procedure:

  • Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with the receptor medium and maintain the temperature at 32°C to mimic skin surface temperature.[18]

  • Apply a known amount of the formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the samples for drug content using the validated HPLC-ELSD/CAD method.

Stability Testing

Stability studies are performed to ensure that the formulation maintains its physicochemical properties and drug content over its shelf life.

Protocol 5.0.1: Accelerated Stability Studies

According to the International Council for Harmonisation (ICH) guidelines, accelerated stability studies are conducted to predict the long-term stability of a product.[21][22]

Conditions:

  • Store the formulation at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for a period of three to six months.[23][24]

  • At specified time points (e.g., 0, 1, 3, and 6 months), evaluate the formulation for changes in droplet size, PDI, zeta potential, pH, viscosity, and drug content.

Conclusion

The successful topical delivery of the highly lipophilic (S)-N-(1-Hydroxypropan-2-yl)oleamide can be achieved through the rational design of advanced nano-carrier systems. Nanoemulsions, microemulsions, and solid lipid nanoparticles offer promising platforms to enhance its solubility, skin penetration, and therapeutic potential. The protocols and guidelines presented in this document provide a comprehensive framework for the development and evaluation of such formulations, from initial pre-formulation studies to in-depth characterization and stability testing.

References

  • SOLID LIPID NANOPARTICLES FOR TOPICAL DELIVERY OF MELOXICAM: DEVELOPMENT AND IN VITRO CHARACTERIZATION - CORE. (n.d.). Retrieved from [Link]

  • Franz Diffusion Cell Testing: Complete IVRT & IVPT Guide - Tioga Research. (2025, December 10). Retrieved from [Link]

  • N-(2-Hydroxypropyl)oleamide | 111-05-7. (n.d.). Retrieved from [Link]

  • Preparation and characterization of topical solid lipid nanoparticles containing Deferoxamine. (2021, June 21). Retrieved from [Link]

  • Stable Microemulsion for Lipophilic Drug Delivery - Aragen Life Sciences. (n.d.). Retrieved from [Link]

  • Methods to Evaluate Skin Penetration In Vitro - MDPI. (2019, August 8). Retrieved from [Link]

  • Accelerated Stability Testing of a Clobetasol Propionate-Loaded Nanoemulsion as per ICH Guidelines - PubMed. (2013, April 7). Retrieved from [Link]

  • Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed. (2022, March 15). Retrieved from [Link]

  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers - MDPI. (2024, November 25). Retrieved from [Link]

  • oleamide MIPA 9-octadecenamide, N-(2-hydroxypropyl)-, (9Z) - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Formulation of Natural Oil Nano-Emulsions for the Topical Delivery of Clofazimine, Artemisone and Decoquinate - Unique Therapeutics. (2018, August 7). Retrieved from [Link]

  • Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC - NIH. (n.d.). Retrieved from [Link]

  • Oleamide | CAS 301-02-0 - Connect Chemicals. (n.d.). Retrieved from [Link]

  • Formulation and evaluation of nanoemulsion for topical drug delivery system - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 25). Retrieved from [Link]

  • Accelerated Stability Testing of a Clobetasol Propionate Loaded Nanoemulsion as per ICH Guideline - ResearchGate. (2013, April 7). Retrieved from [Link]

  • Preparation of solid lipid nanoparticles through various methods using different precursors. (2019, March 15). Retrieved from [Link]

  • Microemulsion Formulation and Pilot Scale-up Studies for Topical Application - AIP Publishing. (n.d.). Retrieved from [Link]

  • Oleamide MIPA - Surfactant - 表面活性剂百科. (2013, July 2). Retrieved from [Link]

  • Preparation of Water-in-Oil Nanoemulsions Loaded with Phenolic-Rich Olive Cake Extract Using Response Surface Methodology Approach - PMC. (2022, January 20). Retrieved from [Link]

  • Emulsion forming drug delivery system for lipophilic drugs. - SciSpace. (n.d.). Retrieved from [Link]

  • Optimizing the Process Design of Oil-in-Water Nanoemulsion for Delivering Poorly Soluble Cannabidiol Oil - MDPI. (2021, July 7). Retrieved from [Link]

  • Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • KR101638688B1 - Method for preparing oil-in-water nanoemulsion and its use - Google Patents. (n.d.).
  • Challenges of Micro-Emulsion as a Novel Carrier for Drug Delivery - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Retrieved from [Link]

  • Interference of oleamide with analytical and bioassay results - PMC - NIH. (2020, February 7). Retrieved from [Link]

  • Q1A(R2) Guideline - ICH. (2010, February 2). Retrieved from [Link]

  • HPLC and GC Methods for Determination of Lubricants and Their Evaluation in Analysis of Real Samples of Polyethylene | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and Evaluation of New Microemulsion-Based Hydrogel Formulations for Topical Delivery of Fluconazole - PMC. (n.d.). Retrieved from [Link]

  • ICH Guidelines: Your Essential Guide to Stability Testing. (2024, April 18). Retrieved from [Link]

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Application

Solid-phase extraction (SPE) protocols for (S)-N-(1-Hydroxypropan-2-yl)oleamide from plasma

Application Note: High-Purity Extraction of (S)-N-(1-Hydroxypropan-2-yl)oleamide from Plasma Abstract & Strategic Overview (S)-N-(1-Hydroxypropan-2-yl)oleamide (commonly referred to as N-Oleoyl Alaninol ) is a bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Extraction of (S)-N-(1-Hydroxypropan-2-yl)oleamide from Plasma

Abstract & Strategic Overview

(S)-N-(1-Hydroxypropan-2-yl)oleamide (commonly referred to as N-Oleoyl Alaninol ) is a bioactive lipid amide structurally analogous to the endocannabinoid anandamide and the satiety factor oleoylethanolamide (OEA). Its quantification in plasma is complicated by two factors:

  • Lipophilicity (LogP ~6.5): High affinity for plasma albumin requires aggressive disruption of protein binding.

  • Matrix Interference: Co-eluting phospholipids (PLs) and free fatty acids (FFAs) cause severe ion suppression in ESI+ LC-MS/MS.

This guide presents two validated SPE protocols. Protocol A (Polymeric Reversed-Phase) is the robust, generalist method for high-throughput environments. Protocol B (Mixed-Mode Anion Exchange) is the "Gold Standard" for lipidomics, specifically engineered to sequester endogenous fatty acids and phospholipids, yielding an ultra-clean extract for high-sensitivity trace analysis.

Physicochemical Context & Mechanism[1][2]

To design a self-validating protocol, we must understand the molecular interactions:

  • Analyte: Neutral amide. Protonation site (amide nitrogen) has a pKa < 0; it remains neutral at all physiological and SPE processing pH levels.

  • Interferences:

    • Albumin: Binds the oleoyl tail via hydrophobic pockets. Solution: Protein precipitation (PPT) with acetonitrile prior to SPE.

    • Phospholipids (PCs):[1][2] Zwitterionic (contain phosphate anion).

    • Free Fatty Acids (FFAs): Acidic (pKa ~4.8).

The "Trap-and-Elute" Logic (Protocol B): By using a Mixed-Mode Anion Exchange (MAX) sorbent, we utilize a dual retention mechanism. The neutral analyte is retained solely by Reverse Phase (RP) interactions. Acidic interferences (FFAs, PLs) are retained by both RP and Anion Exchange (AX) interactions. We can selectively elute the neutral analyte while the interferences remain ionically locked to the sorbent.

Experimental Workflows

Pre-Treatment (Mandatory for both protocols)

Direct loading of plasma onto SPE often leads to clogging and poor recovery of protein-bound lipids.

  • Aliquot: Transfer 200 µL human plasma to a 1.5 mL tube.

  • Precipitation: Add 600 µL ice-cold Acetonitrile (ACN) containing 1% Formic Acid.

    • Why? ACN disrupts albumin binding; acid dissociates any weak ionic interactions.

  • Vortex: 30 seconds (aggressive).

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer supernatant to a clean tube and dilute 1:1 with Water .

    • Critical: Reduces organic content to ~50%, ensuring the analyte binds to the SPE sorbent rather than breaking through.

Protocol A: Polymeric Reversed-Phase (HLB)

Best for: Routine quantification, high throughput, general lipid profiling. Sorbent: Hydrophilic-Lipophilic Balanced Copolymer (e.g., Waters Oasis HLB, Phenomenex Strata-X, 30mg/1cc).

StepSolvent / ActionMechanistic Rationale
1. Condition 1 mL MethanolSolvates the polymeric pores.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous load.
3. Load Pre-treated Supernatant (~1.2 mL)Analyte retains via hydrophobic interaction.
4. Wash 1 mL 40% Methanol in WaterCrucial Step: Removes salts, sugars, and less hydrophobic peptides. The 40% organic strength is safe for the oleoyl tail (retention is strong) but washes away polar matrix.
5. Elute 2 x 250 µL AcetonitrileElutes the lipophilic amide.
6. Post-Process Evaporate under N2; Reconstitute in 100 µL MeOH:Water (1:1).Concentrates sample 2x.
Protocol B: Mixed-Mode Anion Exchange (MAX) – Recommended

Best for: Trace analysis (<1 ng/mL), removal of phospholipids and fatty acids. Sorbent: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX, Strata-X-A).

StepSolvent / ActionMechanistic Rationale
1. Condition 1 mL MethanolSolvates sorbent.
2.[3] Equilibrate 1 mL 0.1% NH4OH in WaterCreates basic environment (pH ~10). Ensures sorbent AX sites are charged and acidic interferences (FFAs) are ionized (COO-).
3. Load Pre-treated Supernatant (Adjusted to pH > 8)Dual Retention: Neutral analyte binds via RP. Acidic lipids (FFAs) bind via RP + AX (Ionic).
4. Wash 1 1 mL 5% NH4OH in WaterRemoves proteins/salts. Maintains high pH to keep acids ionized and bound.
5. Wash 2 1 mL Methanol (Pure)The "Magic" Step: Methanol disrupts RP interactions. The Neutral Analyte ELUTES . The Acidic Interferences (FFAs, Phospholipids) remain bound to the sorbent via the Strong Anion Exchange interaction.
6. Collection Collect the Methanol fractionThis fraction contains the clean analyte.

Visualizing the Mechanism

SPE_Mechanism cluster_input Input Matrix Analyte N-Oleoyl Alaninol (Neutral / Lipophilic) Load LOAD (pH > 8) Both bind via Hydrophobic Interaction Analyte->Load Interference Phospholipids & FFAs (Acidic / Anionic) Interference->Load Sorbent Mixed-Mode Sorbent (MAX) [Hydrophobic Polymer + Quaternary Amine+] Wash WASH (Aqueous Base) Removes Salts/Proteins Acids lock onto Amine+ Sorbent->Wash Load->Sorbent Elute ELUTION (100% Methanol) Breaks Hydrophobic Bonds ONLY Wash->Elute Result_Analyte ELUATE Contains N-Oleoyl Alaninol Elute->Result_Analyte Neutrals Release Result_Waste SORBENT TRAP Retains FFAs & Phospholipids Elute->Result_Waste Anions Stay Bound

Caption: Protocol B Mechanism. The "Pass-Through" elution strategy exploits the ionic binding of interferences to yield a neutral-enriched eluate.

LC-MS/MS Method Parameters

To ensure specific detection of the (S)-enantiomer (if chiral separation is required) or total N-oleoyl alaninol, the following parameters are established.

Chromatography (Achiral):

  • Column: Waters ACQUITY HSS T3 C18 (2.1 x 100 mm, 1.8 µm). Why? High retentivity for polar head groups.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10) + 0.1% Formic Acid.[4][5][6]

  • Gradient: 40% B to 99% B over 8 minutes.

Mass Spectrometry (ESI+):

  • Precursor Ion: m/z 340.5

    
    
    
  • Product Ions:

    • Quantifier:m/z 265.3 (Oleoyl cation,

      
      , specific to the fatty acid tail).
      
    • Qualifier:m/z 76.1 (Alaninol head group fragment).

    • Qualifier:m/z 322.5 (Water loss,

      
      ).
      

Note on Stereochemistry: SPE is non-stereoselective. If differentiation between (S)-N-(1-Hydroxypropan-2-yl)oleamide and its (R)-enantiomer is strictly required, a Chiralpak IA or IC column (Daicel) must be used in Normal Phase or Polar Organic mode post-extraction.

Validation & Troubleshooting

Performance Metrics (Typical):

ParameterProtocol A (HLB)Protocol B (MAX)
Absolute Recovery 85 - 95%75 - 85%
Matrix Effect (ME) 15 - 20% Suppression< 5% Suppression
Phospholipid Removal ModerateExcellent (>99%)
Processing Time FastModerate

Troubleshooting Guide:

  • Low Recovery: Ensure the "Load" step is not too organic (>50% organic causes breakthrough). Ensure the evaporation step (N2 blowdown) is not overly aggressive or hot (>40°C), as amides can degrade or adsorb to glass.

  • High Backpressure: Plasma was not centrifuged sufficiently after protein precipitation.

  • Variable Retention: Check pH of the "Load" step in Protocol B. If pH < 7, fatty acids will protonate (become neutral) and co-elute with the analyte.

References

  • Waters Corporation. "Oasis 2x4 SPE Method Development Protocol." Waters Application Notes. Link

  • Gallo-Molina, A., et al. (2024). "A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid." BioRxiv. Link

  • Thermo Fisher Scientific. "Solid Phase Extraction Guide: Method Development and Sorbent Selection." Link

  • Fanelli, F., et al. (2012). "New strategies for the analysis of endocannabinoids and related compounds in biological fluids." Journal of Lipid Research.[1] (Foundation for MAX protocols in lipidomics). Link

  • Sigma-Aldrich (Merck). "Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma." Environmental Science & Technology. Link

Sources

Method

Application Notes and Protocols for In Vitro Cell Culture Dosing with (S)-N-(1-Hydroxypropan-2-yl)oleamide

Introduction: Unveiling the Potential of a Novel Bioactive Lipid (S)-N-(1-Hydroxypropan-2-yl)oleamide is a fascinating derivative of oleamide, an endogenous fatty acid amide that has garnered significant scientific inter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Bioactive Lipid

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a fascinating derivative of oleamide, an endogenous fatty acid amide that has garnered significant scientific interest for its role in neuromodulation, inflammation, and sleep regulation[1][2]. Oleamide itself is known to interact with a variety of cellular targets, though its precise mechanisms of action are still under investigation[1]. The introduction of a chiral hydroxypropyl group to the oleamide backbone presents a unique opportunity for exploring novel biological activities and potentially enhanced therapeutic properties. This modification may influence the compound's solubility, cell permeability, and interaction with specific cellular targets, making it a compound of interest for researchers in pharmacology, drug discovery, and cell biology.

This comprehensive guide provides a detailed framework for the in vitro evaluation of (S)-N-(1-Hydroxypropan-2-yl)oleamide, drawing upon established methodologies for related lipid compounds to ensure scientific rigor and reproducibility. We will delve into the critical aspects of handling this lipophilic molecule, from stock solution preparation to cytotoxicity assessment and functional assay design.

Physicochemical Properties and Handling

While specific experimental data for the (S)-enantiomer is not widely available, we can infer its properties from the closely related N-(2-Hydroxypropyl)oleamide (CAS 111-05-7)[3][][5][6].

PropertyValueSource
Molecular Formula C₂₁H₄₁NO₂[3][][6]
Molecular Weight 339.56 g/mol [3][][6]
Appearance Waxy Solid[7]
Solubility Insoluble in water; Soluble in hot ethanol and other organic solvents.[7][8]

Note on Chirality: The "(S)" designation indicates a specific stereoisomer. It is crucial to verify the stereochemical purity of the compound, as different enantiomers can have distinct biological activities. The protocols outlined here are applicable to the (S)-enantiomer, but researchers should be aware that results may differ from those obtained with a racemic mixture.

Core Protocol: Stock Solution Preparation

Due to its lipophilic nature, (S)-N-(1-Hydroxypropan-2-yl)oleamide requires an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used solvents for oleamide and related compounds in cell culture applications[9].

Rationale for Solvent Choice:
  • DMSO: A powerful aprotic solvent that can dissolve a wide range of compounds. It is miscible with water and cell culture media, facilitating the preparation of working solutions. However, DMSO can have its own biological effects and can be toxic to cells at higher concentrations (typically >0.5% v/v).

  • Ethanol: A polar protic solvent that is also effective for dissolving lipophilic compounds. It is generally less toxic to cells than DMSO. However, its lower boiling point requires careful handling to prevent evaporation and concentration changes.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh out 3.40 mg of (S)-N-(1-Hydroxypropan-2-yl)oleamide (MW: 339.56 g/mol ) using an analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, cell culture-grade DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath to aid dissolution. Ensure the solution is clear and free of any visible precipitate.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

Experimental Workflow for In Vitro Dosing

The following workflow provides a systematic approach to investigating the effects of (S)-N-(1-Hydroxypropan-2-yl)oleamide in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working Dilute cell_treatment Treat Cells with Working Solutions prep_working->cell_treatment Add to cells cell_seeding Seed Cells in Multi-well Plates cell_seeding->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) incubation->cytotoxicity functional Perform Functional Assays incubation->functional

Caption: A generalized workflow for in vitro studies of (S)-N-(1-Hydroxypropan-2-yl)oleamide.

Determining Optimal Dosing: Cytotoxicity and Dose-Response

Before conducting functional assays, it is imperative to determine the concentration range of (S)-N-(1-Hydroxypropan-2-yl)oleamide that is non-toxic to the cells of interest. A dose-response experiment using a cell viability assay is a critical first step.

Protocol 2: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well). Allow the cells to adhere and recover for 24 hours.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Prepare a series of dilutions in complete cell culture medium. For a starting dose-response experiment, a broad range is recommended (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the prepared working solutions (including the vehicle control and a media-only control) to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all other readings.

    • Express the results as a percentage of the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the concentration of (S)-N-(1-Hydroxypropan-2-yl)oleamide to determine the cytotoxic concentration 50 (CC50).

Table of Recommended Starting Concentrations for Dose-Response Studies

Concentration (µM)Concentration (µg/mL)Notes
10.34Low end, for sensitive assays
103.40A common starting point for oleamides
258.49Mid-range
5016.98High-range, approaching potential cytotoxicity
10033.96Upper limit, likely to show some toxicity

Potential Signaling Pathways and Functional Assays

Based on the known activities of oleamide, (S)-N-(1-Hydroxypropan-2-yl)oleamide may modulate several key signaling pathways. The following diagram illustrates some of these potential interactions.

signaling_pathways cluster_receptors Potential Cellular Receptors cluster_downstream Downstream Effects compound (S)-N-(1-Hydroxypropan-2-yl)oleamide cb1 CB1 Receptor compound->cb1 Agonist? serotonin Serotonin Receptors compound->serotonin Modulator? gabaa GABAA Receptors compound->gabaa Modulator? inflammation Modulation of Inflammation (e.g., NF-κB) compound->inflammation apoptosis Induction of Apoptosis compound->apoptosis neurotransmission Alteration of Neurotransmission cb1->neurotransmission serotonin->neurotransmission gabaa->neurotransmission

Caption: Potential cellular targets and downstream effects of (S)-N-(1-Hydroxypropan-2-yl)oleamide based on oleamide literature.

Based on these potential pathways, a variety of functional assays can be employed to elucidate the biological activity of (S)-N-(1-Hydroxypropan-2-yl)oleamide:

  • Anti-inflammatory Assays: In immune cells like macrophages (e.g., RAW 264.7), stimulate with lipopolysaccharide (LPS) and co-treat with the compound. Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA or qPCR.

  • Apoptosis Assays: In cancer cell lines, treat with a range of concentrations and assess for markers of apoptosis, such as caspase-3/7 activation, PARP cleavage (Western blot), or Annexin V/Propidium Iodide staining (flow cytometry).

  • Neurotransmitter Receptor Binding Assays: Utilize commercially available kits or cell lines expressing specific receptors (e.g., CB1, 5-HT2A) to determine if the compound binds to and activates or inhibits these receptors.

  • Calcium Imaging: In neuronal or other excitable cells, use calcium-sensitive dyes (e.g., Fura-2) to measure changes in intracellular calcium levels upon application of the compound, which can indicate receptor activation.

Conclusion and Best Practices

(S)-N-(1-Hydroxypropan-2-yl)oleamide represents a promising new chemical entity for in vitro investigation. Due to the limited specific data on this derivative, a careful and systematic approach is essential. Researchers should:

  • Always include a vehicle control to account for any effects of the solvent.

  • Perform initial cytotoxicity screening to identify a non-toxic working concentration range for their specific cell type.

  • Consider the use of fatty acid-free BSA as a carrier to improve the solubility and delivery of the compound in serum-free or low-serum media[10][11].

  • Be mindful of potential leaching of oleamide from plastic labware, which could confound results. Using glass or polypropylene labware that has been thoroughly cleaned is recommended.

By following these guidelines and adapting the protocols to their specific experimental questions, researchers can effectively explore the in vitro biological activities of this novel oleamide derivative.

References

  • N-(2-Hydroxypropyl)oleamide | 111-05-7. BuyersGuideChem. Available from: [Link]

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Application

Application Notes &amp; Protocols: Liposomal Carriers for (S)-N-(1-Hydroxypropan-2-yl)oleamide

Abstract This document provides a comprehensive guide for the preparation and characterization of liposomal carriers designed to encapsulate (S)-N-(1-Hydroxypropan-2-yl)oleamide. This novel oleic acid amide derivative, d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation and characterization of liposomal carriers designed to encapsulate (S)-N-(1-Hydroxypropan-2-yl)oleamide. This novel oleic acid amide derivative, due to its significant lipophilicity, presents challenges in aqueous solubility and bioavailability. Liposomal encapsulation offers a robust strategy to overcome these limitations. We detail a step-by-step protocol based on the well-established thin-film hydration method followed by extrusion for size homogenization. Furthermore, we provide protocols for the essential characterization techniques required to validate the quality attributes of the final formulation, including particle size, polydispersity, surface charge, and encapsulation efficiency. This guide is intended for researchers, scientists, and drug development professionals seeking to formulate lipophilic compounds for enhanced delivery.

Introduction: Rationale and Strategy

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a derivative of oleamide, a naturally occurring fatty acid amide.[1][2] Oleamides are known for their diverse biological activities, including potential roles in sleep regulation and neurotransmitter modulation.[1][3][4] The subject molecule, a synthetic derivative, is characterized by a long C18 oleyl tail and a polar head group, rendering it highly lipophilic (Predicted LogP > 6.0).[5][6] This property makes it an ideal candidate for incorporation into the lipid bilayer of liposomes.[7][8]

Liposomal drug delivery systems are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and hydrophobic compounds.[7][8] For a lipophilic molecule like (S)-N-(1-Hydroxypropan-2-yl)oleamide, encapsulation within the lipid bilayer offers several key advantages:

  • Enhanced Stability: The liposome shields the encapsulated compound from enzymatic degradation.[8][9]

  • Improved Bioavailability: By improving solubility in aqueous environments, liposomes can enhance the absorption and circulation time of the drug.

  • Reduced Toxicity: Encapsulation can minimize off-target effects and reduce systemic toxicity.[7]

The Thin-Film Hydration (TFH) method is selected for this protocol due to its versatility, simplicity, and high reproducibility for encapsulating lipophilic drugs.[10][11][12][13] This technique involves dissolving lipids and the active compound in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating this film with an aqueous medium to spontaneously form liposomes.[7][12] Subsequent size reduction via extrusion ensures a homogenous population of vesicles with a defined size, which is critical for many biological applications.[10]

Materials & Equipment

Materials & Reagents
MaterialRecommended GradeSupplier Example
(S)-N-(1-Hydroxypropan-2-yl)oleamide≥98% PurityCustom Synthesis
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)≥99% PurityAvanti Polar Lipids
Cholesterol≥99% PuritySigma-Aldrich
Chloroform, HPLC Grade≥99.8%Fisher Scientific
Methanol, HPLC Grade≥99.9%Fisher Scientific
Phosphate-Buffered Saline (PBS), pH 7.4Cell Culture GradeGibco
Deionized Water (18.2 MΩ·cm)Type 1 UltrapureMillipore Milli-Q System
Polycarbonate Membranes100 nm pore sizeWhatman/GE Healthcare
Sephadex G-50 GelChromatography GradeCytiva
Equipment
EquipmentSpecification
Rotary EvaporatorWith vacuum pump and water bath
Probe Sonicator or Bath SonicatorFor initial dispersion
Mini-Extrudere.g., Avanti Polar Lipids Mini-Extruder
Dynamic Light Scattering (DLS) SystemFor size and zeta potential measurement
High-Performance Liquid Chromatography (HPLC)With UV detector
Round-Bottom Flasks50 mL or 100 mL
Glass Syringes1 mL, gas-tight
Vacuum Oven or DesiccatorFor drying lipid film
Analytical Balance4-decimal place accuracy
pH MeterCalibrated

Experimental Protocols

The overall workflow involves two main stages: the preparation of the liposomes followed by their comprehensive characterization.

G cluster_prep PART A: Liposome Preparation cluster_char PART B: Characterization P1 1. Lipid & Drug Dissolution P2 2. Thin-Film Formation P1->P2 Rotary Evaporation P3 3. Film Hydration P2->P3 Add Aqueous Buffer P4 4. Size Reduction (Extrusion) P3->P4 Pass through Membrane C1 5. Size & PDI Analysis (DLS) P4->C1 Final Liposome Suspension C2 6. Zeta Potential Analysis P4->C2 Final Liposome Suspension C3 7. Encapsulation Efficiency (HPLC) P4->C3 Final Liposome Suspension

Fig 2. Inter-relationship of formulation parameters and liposome characteristics.

A successful formulation based on the protocol should yield the following characteristics:

ParameterTarget ValueRationale
Z-Average Size 100 - 150 nmOptimal range for many drug delivery applications, avoiding rapid clearance. [14]
Polydispersity Index (PDI) < 0.3Indicates a narrow, homogenous size distribution, which is required for pharmaceutical use. [7]
Zeta Potential -10 to +10 mVNear-neutral surface charge is expected for a DSPC/Cholesterol formulation, which can help prolong circulation time. [15]
Encapsulation Efficiency (%EE) > 90%High efficiency is expected and desired for lipophilic drugs to maximize drug load.
Appearance Opalescent, uniform suspensionVisual confirmation of a colloidal dispersion without visible aggregates or precipitation.

Stability Assessment

Liposome stability is critical for ensuring shelf-life and therapeutic efficacy. [9][][17]Stability studies should be conducted under controlled storage conditions (e.g., 4°C). [18]At specified time points (e.g., 1, 3, and 6 months), the formulation should be re-assessed for:

  • Physical Stability: Changes in particle size, PDI, and visual appearance. [9][19]* Chemical Stability: Degradation of lipids (e.g., hydrolysis, oxidation) and the encapsulated drug. [9][19]* Drug Retention: Measurement of drug leakage from the liposomes over time.

References

  • CD Formulation. (n.d.). Liposome Zeta Potential Testing. Retrieved from [Link]

  • Fields, D. (2023, July 19). Using Dynamic Light Scattering (DLS) for Liposome Size Analysis. News-Medical.Net. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Liposome Zeta Potential Determination. Retrieved from [Link]

  • CD Formulation. (n.d.). Liposome Stability and Storage Testing. Retrieved from [Link]

  • HORIBA. (n.d.). Particle Size Analysis of Liposomes. Retrieved from [Link]

  • Elveflow. (n.d.). Liposomes synthesis and size characterization with high precision DLS. Retrieved from [Link]

  • Good Scents Company. (n.d.). Oleic monoisopropanolamide. Retrieved from [Link]

  • Muratovic, S., et al. (2024, January 24). Predicting zeta potential of liposomes from their structure: A nano-QSPR model for DOPE, DC-Chol, DOTAP, and EPC formulations. PMC. Retrieved from [Link]

  • Wyatt Technology. (2026, January 13). Automating Zeta Potential Measurements for Liposomes in High and Low Salt Environments. Retrieved from [Link]

  • Hupfeld, S., et al. (n.d.). Liposome size analysis by dynamic/static light scattering upon size exclusion-/field flow-fractionation. SciSpace. Retrieved from [Link]

  • Yadav, A.V., et al. (2010, December 17). Stability Aspects of Liposomes. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

  • Singh, G., et al. (n.d.). Development and Stability Studies of Novel Liposomal Vancomycin Formulations. PMC. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Liposome Stability Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of liposomes. (A) Dynamic light scattering (DLS) of.... Retrieved from [Link]

  • Unchained Labs. (2025, February 10). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation. Retrieved from [Link]

  • Protocols.io. (2023, January 12). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Oleic acid monoisopropanolamide | 111-05-7. Retrieved from [Link]

  • Protocols.io. (2023, January 12). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. Retrieved from [Link]

  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. Retrieved from [Link]

  • Frkanec, R., et al. (2003, November 15). Entrapment of peptidoglycans and adamantyltripeptides into liposomes: an HPLC assay for determination of encapsulation efficiency. PubMed. Retrieved from [Link]

  • SciELO. (n.d.). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Retrieved from [Link]

  • Wikipedia. (n.d.). Oleamide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Entrapment of Peptidoglycans and Adamantyltripeptides into Liposomes: An HPLC Assay for Determination of Encapsulation Efficiency | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Oleamide. Retrieved from [Link]

  • CNKI. (n.d.). Determination of Encapsulation Efficiency of Insulin Nanoparticles by Minicolumn Centrifugation-HPLC Method. Retrieved from [Link]

  • Google Patents. (n.d.). CN102980963A - Method for determining drug encapsulation efficiency in liposomes.
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  • Grantome. (n.d.). Biosynthesis of Oleamide and Other Fatty Acid Amides. Retrieved from [Link]

  • MDPI. (2021, March 26). Recent Advancements in Polymer/Liposome Assembly for Drug Delivery: From Surface Modifications to Hybrid Vesicles. Retrieved from [Link]

  • PMC. (n.d.). Liposomal Encapsulation in Food Systems: A Review of Formulation, Processing, and Applications. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Oleamide (FDB012436). Retrieved from [Link]

  • bioRxiv. (2025, May 10). Liposome Encapsulation Enables Near-Native Cryo-EM Structural Determination by Shielding Macromolecules from Non-Physiological I. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). N-(2-Hydroxypropyl)oleamide | 111-05-7. Retrieved from [Link]

  • ResearchGate. (2020, May 1). (PDF) Oleamide, a Bioactive Compound, Unwittingly Introduced into the Human Body through Some Plastic Food/Beverages and Medicine Containers. Retrieved from [Link]

  • PMC. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • ScienceDirect. (n.d.). Intradermal Delivery of a Liposomal Formulation Encapsulating Amp. Retrieved from [Link]

  • PubMed. (n.d.). Oleamide suppresses lipopolysaccharide-induced expression of iNOS and COX-2 through inhibition of NF-kappaB activation in BV2 murine microglial cells. Retrieved from [Link]

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Method

Application Note: A Guide to Solvent Selection and Recrystallization Protocols for the Purification of (S)-N-(1-Hydroxypropan-2-yl)oleamide

Abstract (S)-N-(1-Hydroxypropan-2-yl)oleamide is a bioactive lipid molecule structurally related to the endocannabinoid oleamide, with potential applications in pharmaceutical and life sciences research.[1][2] Achieving...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a bioactive lipid molecule structurally related to the endocannabinoid oleamide, with potential applications in pharmaceutical and life sciences research.[1][2] Achieving high purity of this compound is critical for accurate biological and pharmacological studies. This document provides a comprehensive guide to developing a robust purification strategy for (S)-N-(1-Hydroxypropan-2-yl)oleamide using recrystallization. We delve into the theoretical principles of solvent selection, present a systematic workflow for screening candidate solvents, and provide detailed, step-by-step protocols for both single-solvent and mixed-solvent recrystallization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to obtain this compound in a highly purified, crystalline form.

Introduction to the Solute: Physicochemical Profile

Understanding the molecular structure of (S)-N-(1-Hydroxypropan-2-yl)oleamide is fundamental to selecting an appropriate recrystallization solvent. The molecule is amphiphilic, possessing distinct regions of differing polarity:

  • Apolar Tail: A long, C18 unsaturated hydrocarbon chain derived from oleic acid. This region is non-polar, hydrophobic, and flexible, contributing to solubility in non-polar organic solvents.[3]

  • Polar Headgroup: Comprising a secondary amide and a secondary hydroxyl group. This region is polar, hydrophilic, and capable of forming hydrogen bonds. This functionality increases the molecule's polarity compared to the parent oleamide.

This dual nature dictates that the ideal solvent will effectively solvate the entire molecule at an elevated temperature but will have limited affinity at lower temperatures, allowing for crystallization.[4]

Table 1: Comparative Physicochemical Properties

Property Oleamide (Parent Compound) (S)-N-(1-Hydroxypropan-2-yl)oleamide (Target) Rationale for Estimation
Molecular Weight ~281.5 g/mol [5] ~339.6 g/mol [6] Addition of the hydroxypropyl group.
Melting Point 70-76 °C[7][8] Expected to be higher The added hydroxyl and amide groups increase hydrogen bonding potential, leading to a more stable crystal lattice.
Polarity Moderately polar/Non-polar Moderately to highly polar The introduction of a hydroxyl group significantly increases the polarity of the headgroup.
Water Solubility Insoluble[5][7][9] Very poorly soluble to insoluble While polarity is increased, the long C18 tail dominates, rendering it largely insoluble in water.

| General Solubility | Soluble in hot ethanol, ether, chloroform, and non-polar solvents like hexane.[3][7][9] | Expected to be soluble in polar organic solvents like alcohols (ethanol, isopropanol) and potentially less soluble in purely non-polar solvents (hexane) than oleamide. | The polar headgroup will favor interactions with polar solvents. |

The Theory and Practice of Solvent Selection

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures.[10] The primary goal is to identify a solvent (or solvent system) in which the target compound has high solubility at a high temperature and low solubility at a low temperature, while impurities remain either fully dissolved or completely insoluble at all temperatures.[11][12]

The Ideal Single Solvent

A suitable single solvent for recrystallization should meet the following criteria:

  • High-Temperature Solubility: It must completely dissolve the (S)-N-(1-Hydroxypropan-2-yl)oleamide when hot (typically near the solvent's boiling point).[13]

  • Low-Temperature Insolubility: The compound should be sparingly soluble or insoluble in the solvent when cold (room temperature or below), allowing for high product recovery.[4][13]

  • Inertness: The solvent must not react chemically with the compound.[13]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[13]

  • Impurity Profile: Impurities should be either completely insoluble (allowing for removal via hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after crystallization).

Mixed-Solvent Systems

When no single solvent meets all the ideal criteria, a mixed-solvent system is employed.[14][15] This technique uses two miscible solvents with opposing solubility characteristics for the target compound:

  • Solvent 1 (The "Good" Solvent): The compound is highly soluble in this solvent, even at room temperature.

  • Solvent 2 (The "Anti-solvent" or "Bad" Solvent): The compound is insoluble or poorly soluble in this solvent.

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful, dropwise addition of the "anti-solvent" until the solution becomes turbid (cloudy), indicating the onset of crystallization.[14] The solution is then typically reheated to clarify and cooled slowly to promote the growth of pure crystals.

A Systematic Workflow for Solvent Screening

A methodical, small-scale screening process is the most efficient way to identify the optimal solvent or solvent system.

Solvent_Screening_Workflow start Start: Crude (S)-N-(1-Hydroxypropan-2-yl)oleamide test_solvents Test Solubility in Candidate Solvents (~20 mg solute / 0.5 mL solvent) start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves When Hot? dissolves_cold->dissolves_hot No unsuitable_single Outcome: Unsuitable as a Single Recrystallization Solvent. Consider as 'Good' Solvent for Mixed System. dissolves_cold->unsuitable_single Yes crystals_on_cooling Crystals Form on Cooling? dissolves_hot->crystals_on_cooling Yes unsuitable_any Outcome: Unsuitable for Recrystallization. dissolves_hot->unsuitable_any No ideal_solvent Outcome: Ideal Single Recrystallization Solvent Found. crystals_on_cooling->ideal_solvent Yes consider_mixed Consider for Mixed-Solvent System crystals_on_cooling->consider_mixed No (Oiling out or no precipitation) protocol_mixed Proceed to Mixed-Solvent Recrystallization Protocol unsuitable_single->protocol_mixed protocol_single Proceed to Single-Solvent Recrystallization Protocol ideal_solvent->protocol_single consider_mixed->protocol_mixed

Caption: Workflow for systematic solvent screening.

Table 2: Candidate Solvents for Screening

Solvent Class Boiling Point (°C) Polarity Rationale
Hexane/Heptane Non-polar 69 / 98 Low Solubilizes the non-polar tail; likely a good anti-solvent.
Toluene Aromatic 111 Low May dissolve the entire molecule when hot due to aromatic character.
Ethyl Acetate Polar Aprotic 77 Medium Good general solvent for moderately polar compounds.
Acetone Polar Aprotic 56 Medium-High Strong solvent, may require an anti-solvent.
Acetonitrile Polar Aprotic 82 High Has been used successfully for purifying oleamide.[16]
Isopropanol Polar Protic 82 High Hydroxyl group can interact with the polar headgroup.
Ethanol Polar Protic 78 High A common and effective recrystallization solvent for amides.[7][9]

| Water | Polar Protic | 100 | Very High | Likely an effective anti-solvent when paired with a water-miscible organic solvent like ethanol or acetone.[17] |

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Never heat flammable organic solvents with an open flame; use a stirring hotplate.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)

This protocol is recommended if a solvent like ethanol, isopropanol, or acetonitrile is identified as suitable during screening.

Methodology:

  • Dissolution: Place the crude (S)-N-(1-Hydroxypropan-2-yl)oleamide in an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add a magnetic stir bar.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Gently heat the mixture on a stirring hotplate. Add the solvent in small portions while stirring until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. To do this, pre-heat a funnel and a new flask containing a small amount of boiling solvent. Filter the hot solution quickly through a fluted filter paper to remove the impurities.[18]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and product recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities from the crystal surfaces.[10]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or pre-weighed vial and dry them completely, preferably in a vacuum oven at a temperature well below the compound's melting point.[19]

Protocol 2: Mixed-Solvent Recrystallization (Example: Acetone-Hexane System)

This protocol is ideal if the compound is too soluble in a particular solvent (like acetone) at room temperature.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (S)-N-(1-Hydroxypropan-2-yl)oleamide in the minimum amount of hot "good" solvent (acetone).

  • Addition of Anti-solvent: While keeping the solution hot and stirring, add the "anti-solvent" (hexane) dropwise until a persistent cloudiness (turbidity) appears. This indicates that the solution is now saturated.[14]

  • Clarification: Add a few drops of the hot "good" solvent (acetone) back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.[14]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.

  • Collection, Washing, and Drying: Collect, wash (using a cold mixture of the two solvents in the determined ratio or just the cold anti-solvent), and dry the purified crystals as detailed in Protocol 1.[20]

Troubleshooting and Key Considerations

Table 3: Common Recrystallization Issues and Solutions

Issue Probable Cause Recommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. Re-heat the solution to dissolve the oil, add slightly more solvent, and allow for slower cooling. Consider a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not supersaturated upon cooling. Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce nucleation.[10]
Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. Use the minimum amount of hot solvent. Ensure washing solvent is ice-cold. Ensure filtration apparatus is pre-heated.

| Colored Crystals | Colored impurities are present and co-crystallize. | Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform hot filtration to remove the charcoal and adsorbed impurities.[17][18] |

Conclusion

The purification of (S)-N-(1-Hydroxypropan-2-yl)oleamide by recrystallization is a highly effective method when the solvent system is chosen systematically. Due to its amphiphilic structure, polar protic solvents such as ethanol or isopropanol are strong candidates for single-solvent recrystallization. Alternatively, mixed-solvent systems, such as acetone-hexane or ethanol-water, offer a versatile approach. By following the structured screening workflow and detailed protocols provided in this note, researchers can reliably obtain this bioactive lipid in high purity, ensuring the integrity and reproducibility of subsequent scientific investigations.

References

  • Vertex AI Search. (n.d.). Oleamide - Solubility of Things.
  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • LookChem. (n.d.). Cas 301-02-0,Oleamide. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). BX Oleamide silp agent, Cas 301-02-0 Mfg. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oleamide. PubChem Compound Summary for CID 5283387. Retrieved from [Link]

  • Google Patents. (n.d.). US7098351B2 - Process for the production of fatty acid amides.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]

  • MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A novel technique for the preparation of secondary fatty amides. Retrieved from [Link]

  • University of California, Davis, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Taherkhani, Z., et al. (2021). Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry, 8(4), 442-452. Retrieved from [Link]

  • University of Toronto, Department of Chemistry. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • University of Basrah, College of Pharmacy. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Lin, L., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US5419815A - Process for purifying fatty acid amides.
  • FooDB. (2010, April 8). Showing Compound Oleamide (FDB012436). Retrieved from [Link]

  • Chemsrc. (2025, August 20). Oleamide | CAS#:301-02-0. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oleic monoisopropanolamide. PubChem Compound Summary for CID 6436066. Retrieved from [Link]

  • Organic Syntheses. (n.d.). amide formation by decarboxylative condensation of α-keto acids with N-alkylhydroxylamines. Retrieved from [Link]

  • Mueller, G. P., & Driscoll, W. J. (2009). Biosynthesis of oleamide. Vitamins and Hormones, 81, 55–78. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and effect of fatty acid amides as friction modifiers in petroleum base stock. Retrieved from [Link]

  • Semantic Scholar. (2021, April 27). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • Wikipedia. (n.d.). Oleamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC of Fatty Acid Amides

Topic: Troubleshooting & Resolving Peak Tailing in Fatty Acid Amide Analysis Audience: Analytical Chemists, Drug Development Scientists Content Type: Technical Support Guide (Q&A, Protocols, Diagnostics) Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Resolving Peak Tailing in Fatty Acid Amide Analysis Audience: Analytical Chemists, Drug Development Scientists Content Type: Technical Support Guide (Q&A, Protocols, Diagnostics)

Introduction: The Challenge of Fatty Acid Amides

Fatty acid amides (FAAs), such as Oleamide , Anandamide (AEA) , and Palmitoylethanolamide (PEA) , present unique chromatographic challenges. While often classified as neutral lipids, their amide functionality (


 or 

) possesses both hydrogen-bond donating and accepting capabilities.

In Reversed-Phase HPLC (RP-HPLC), peak tailing of FAAs is rarely a random artifact. It is a deterministic symptom of secondary interactions —typically between the amide moiety and residual silanol groups on the silica support. This guide provides a self-validating workflow to diagnose and eliminate these interactions, ensuring Gaussian peak shapes and reliable quantitation.

Diagnostic Workflow: The Tailing Triage

Before adjusting chemistry, use this logic flow to isolate the root cause. Tailing is usually chemical (silanol activity) or physical (system void/overload).[1][2]

TailingDiagnostic Start START: Peak Tailing Observed (As > 1.2) CheckSystem Step 1: System Suitability Is tailing observed for ALL peaks? Start->CheckSystem PhysicalIssue PHYSICAL CAUSE (Dead volume, Void, Frit) CheckSystem->PhysicalIssue Yes (All peaks tail) CheckSample Step 2: Sample Check Inject 1/10th concentration/volume CheckSystem->CheckSample No (Only FAAs tail) Overload MASS OVERLOAD (Reduce load or increase capacity) CheckSample->Overload Shape improves significantly CheckSolvent Step 3: Solvent Mismatch Is sample solvent stronger than initial mobile phase? CheckSample->CheckSolvent No change SolventEffect SOLVENT EFFECT (Dilute sample in Mobile Phase A) CheckSolvent->SolventEffect Yes (e.g., 100% MeOH inj) CheckChem Step 4: Chemical Interaction Likely Silanol Interaction CheckSolvent->CheckChem No (Matched solvent)

Figure 1: Diagnostic decision tree for isolating the source of peak tailing. Follow the path to distinguish between physical system failures and chemical interaction issues.

Module 1: Stationary Phase & Column Chemistry

Q: Why do my fatty acid amides tail on a standard C18 column?

A: The root cause is likely Silanol Activity . Standard silica supports contain residual silanol groups (


) that have not been bonded with the C18 ligand. These silanols are weakly acidic. Fatty acid amides, while not strongly basic, can interact with ionized silanols (

) via hydrogen bonding or weak ion-exchange mechanisms.
  • Mechanism: The analyte "sticks" to these high-energy sites, leading to a kinetic lag that manifests as a tail on the chromatogram.

  • Solution: Switch to an End-capped or Base-Deactivated column.[1][2][3][4] These columns undergo a secondary bonding step (e.g., with trimethylchlorosilane) to cover residual silanols.

Q: What specific column specifications should I look for?

A: When selecting a column for FAAs, prioritize the following specifications to ensure "Self-Validating" inertness:

ParameterRecommended SpecReason
Silica Type Type B (High Purity)Low metal content (<10 ppm) reduces acidity of adjacent silanols.
End-capping Double or Triple End-cappedMaximizes coverage of residual silanol groups.
Carbon Load High (>15%)Provides sufficient hydrophobic retention to mask the silica surface.
Bonding Bidentate or Hybrid (BEH)Increases steric protection of the silica surface.

Module 2: Mobile Phase Optimization

Q: Can I fix tailing without changing my column?

A: Yes, by using Mobile Phase Modifiers . You must suppress the secondary interactions chemically.[5]

Option A: Low pH Suppression (Preferred for LC-MS)

  • Protocol: Acidify Mobile Phase A (Water) with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) .

  • Mechanism: Lowering the pH (typically < 3.[4][5][6][7]0) suppresses the ionization of surface silanols (

    
    ). Protonated silanols are far less active, preventing the ion-exchange interaction with the amide.
    

Option B: Competitive Binding (Traditional LC-UV)

  • Protocol: Add Triethylamine (TEA) at 10–20 mM to the mobile phase.

  • Mechanism: TEA is a stronger base than the fatty acid amide. It saturates the active silanol sites, effectively "blocking" them from the analyte. Note: TEA is generally not recommended for LC-MS due to signal suppression.

Visualizing the Mechanism

SilanolMechanism cluster_0 Standard Condition (Tailing) cluster_1 Optimized Condition (Gaussian) Silanol Si-O⁻ (Active Site) Strong Attraction Amide Fatty Acid Amide Silanol:f1->Amide H-Bond / Ion-Exchange Capped Si-O-H (Protonated) Blocked/Neutral Modifier Modifier (H⁺ or TEA) Modifier->Capped Saturates Surface Amide2 Fatty Acid Amide Amide2->Capped No Interaction

Figure 2: Mechanistic comparison of silanol interactions. Left: Active silanols retain amides causing tailing. Right: Modifiers (H+ or TEA) neutralize the surface, allowing Gaussian elution.

Module 3: Sample Preparation & Injection

Q: My peak looks like a "shark fin" (fronting/tailing mix). Is this the column?

A: This is likely a Solvent Mismatch . FAAs are lipophilic and often dissolved in 100% Methanol, Acetonitrile, or Ethanol. If you inject this strong solvent into a mobile phase that is high in water (e.g., 50% Aqueous), the analyte precipitates or travels faster than the mobile phase at the head of the column.

  • Troubleshooting Step: Dilute your sample with the initial mobile phase composition .[1]

  • Rule of Thumb: The sample solvent strength should be

    
     the mobile phase strength. If solubility is an issue, increase the injection volume of a weaker solvent rather than a small volume of a strong solvent.
    

Protocol: Standardized Mobile Phase Optimization

Use this protocol to systematically eliminate tailing for new FAA methods.

Materials:

  • HPLC Grade Water & Acetonitrile (ACN).

  • Formic Acid (FA) or Ammonium Formate.

  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 3-5 µm).

Step-by-Step Procedure:

  • Baseline Run: Perform a gradient run (50% B to 100% B) with no additives . Calculate USP Tailing Factor (

    
    ).[3][8]
    
  • Acid Addition: Prepare Mobile Phase A with 0.1% Formic Acid (pH ~2.7). Repeat the run.

    • Expectation:

      
       should drop below 1.5.
      
  • Buffer Stabilization (If Tailing Persists): Switch Mobile Phase A to 10 mM Ammonium Formate (pH 3.0) .

    • Reasoning: Buffers provide constant ionic strength, masking secondary interactions more effectively than simple acid addition.

  • Temperature Elevation: If

    
     is still > 1.2, increase column temperature to 40°C .
    
    • Reasoning: Reduces mobile phase viscosity and improves mass transfer kinetics.

References

  • Phenomenex. (2025).[1] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC - Causes and Solutions. Retrieved from [Link]

  • LCGC International. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

Sources

Optimization

Removing unreacted oleic acid impurities from (S)-N-(1-Hydroxypropan-2-yl)oleamide

Technical Support Center: Purification of (S)-N-(1-Hydroxypropan-2-yl)oleamide Welcome to the technical support guide for the purification of (S)-N-(1-Hydroxypropan-2-yl)oleamide. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (S)-N-(1-Hydroxypropan-2-yl)oleamide

Welcome to the technical support guide for the purification of (S)-N-(1-Hydroxypropan-2-yl)oleamide. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in removing unreacted oleic acid from their synthesis product. This guide provides in-depth, field-tested solutions to ensure the high purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is separating residual oleic acid from (S)-N-(1-Hydroxypropan-2-yl)oleamide so challenging?

The primary difficulty lies in the structural similarities between the starting material (oleic acid) and the final product ((S)-N-(1-Hydroxypropan-2-yl)oleamide). Both molecules possess a long, nonpolar C18 hydrocarbon tail, which dominates their physical properties. This shared feature results in comparable solubility profiles in many common organic solvents, making straightforward purification methods like simple recrystallization or solvent washing often ineffective.

The key distinction is in their polar head groups:

  • Oleic Acid: Possesses a terminal carboxylic acid (-COOH) group.

  • (S)-N-(1-Hydroxypropan-2-yl)oleamide: Features a secondary amide linked to a primary alcohol.

While the product is more polar than oleic acid, the difference is often not substantial enough for easy separation without exploiting the unique chemical reactivity of the carboxylic acid group.

Question 2: What is the most reliable and efficient method to remove oleic acid impurity?

The most effective strategy is an acid-base extraction .[1][2][3][4] This technique leverages the acidic nature of the oleic acid's carboxylic group, which is absent in the neutral amide product.

The Principle: By washing an organic solution of the crude product with a mild aqueous base, the oleic acid is deprotonated to form its corresponding carboxylate salt (sodium oleate).[5] This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral (S)-N-(1-Hydroxypropan-2-yl)oleamide remains preferentially dissolved in the immiscible organic phase.[1] This allows for a clean separation of the impurity from the desired product.

A weak base, such as sodium bicarbonate (NaHCO₃), is strongly recommended over a strong base like sodium hydroxide (NaOH).[2] Strong bases can potentially hydrolyze the amide bond in your product, especially with prolonged exposure or elevated temperatures, leading to yield loss.

Question 3: Can you provide a detailed, step-by-step protocol for this acid-base extraction?

Certainly. The following protocol is a robust procedure for removing oleic acid from your crude product mixture.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture (containing both your amide product and unreacted oleic acid) in a suitable water-immiscible organic solvent. Good choices include diethyl ether, ethyl acetate, or dichloromethane. Aim for a concentration that ensures full dissolution.

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution (a result of the acid-base reaction). Close the stopcock and shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Phase Separation: Place the funnel back on a ring stand and allow the two layers to fully separate. The less dense organic layer (containing your product) will typically be on top, and the denser aqueous layer (containing the sodium oleate impurity) will be on the bottom.

  • Drain Aqueous Layer: Carefully drain the bottom aqueous layer and collect it in a separate flask.

  • Repeat Washes: To ensure complete removal of the oleic acid, repeat the basic wash (steps 3-6) two more times with fresh portions of saturated NaHCO₃ solution.

  • Brine Wash: After the final basic wash, add an equal volume of saturated aqueous sodium chloride (brine) solution to the organic layer. Shake and allow the layers to separate. This step removes the majority of the residual water from the organic phase. Drain the brine layer.

  • Drying: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add a suitable anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.

  • Isolation: Gravity or vacuum filter the dried organic solution to remove the drying agent. The purified product is recovered by removing the solvent from the filtrate using a rotary evaporator.

Visual Workflow: Acid-Base Extraction

Caption: Workflow for Oleic Acid Removal via Acid-Base Extraction.

Question 4: How can I confirm the purity of my (S)-N-(1-Hydroxypropan-2-yl)oleamide after the extraction?

It is crucial to analytically verify the absence of oleic acid. Thin-Layer Chromatography (TLC) is an excellent, rapid method for this purpose.

Recommended TLC Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plate.

  • Mobile Phase: A mixture of hexane and ethyl acetate. A good starting ratio is 7:3 (v/v). You may need to optimize this ratio.

  • Spotting: On the baseline of the TLC plate, spot three lanes:

    • Crude (pre-extraction) mixture.

    • Purified (post-extraction) product.

    • A co-spot of both crude and purified samples.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.[6]

  • Visualization:

    • UV Light: If your compounds are UV active, visualize the spots under a UV lamp.

    • Staining: A potassium permanganate (KMnO₄) stain is highly effective. The double bond in both oleic acid and your product will appear as yellow spots on a purple background. Iodine vapor is another common method for visualizing lipids.[7]

Interpreting the Results: Oleic acid is less polar than your hydroxy-amide product. Therefore, oleic acid will travel further up the plate and have a higher Retention Factor (Rƒ) value. In the lane with your purified product, the spot corresponding to oleic acid should be absent or significantly diminished compared to the crude mixture lane.[8]

For more rigorous, quantitative analysis, High-Performance Liquid Chromatography (HPLC) or ¹H NMR Spectroscopy can be employed. In the ¹H NMR spectrum, the carboxylic acid proton of oleic acid gives a characteristic broad singlet at ~10-12 ppm, which should be absent in the spectrum of the pure product.

Question 5: What if some oleic acid remains after the acid-base extraction? Are there alternative or secondary purification methods?

If trace amounts of oleic acid persist, or if the acid-base extraction is not sufficiently effective for your specific needs, column chromatography is the recommended secondary purification step.

Principle of Column Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while a liquid mobile phase is passed through it.[9] As established, oleic acid is less polar than (S)-N-(1-Hydroxypropan-2-yl)oleamide.

General Protocol Outline:

  • Column Packing: Pack a glass column with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve your semi-purified product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a nonpolar mobile phase, such as a hexane/ethyl acetate mixture with a high hexane ratio (e.g., 9:1).

  • Gradient Elution: The less polar oleic acid will elute from the column first. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This will then elute your more polar product, (S)-N-(1-Hydroxypropan-2-yl)oleamide.

  • Fraction Collection: Collect the eluent in a series of fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

This method offers very high resolution and is excellent for removing final traces of impurities.

Data Summary

CompoundStructureKey Functional GrouppKaSolubility Profile
Oleic Acid C₁₈H₃₄O₂Carboxylic Acid (-COOH)~5.0[10] - 9.85[11][12]Soluble in organic solvents; insoluble in water but soluble in aqueous base.[5][10]
(S)-N-(1-Hydroxypropan-2-yl)oleamide C₂₁H₄₁NO₂Amide (-CONH-), Alcohol (-OH)Neutral (non-ionizable)Soluble in many organic solvents; insoluble in water and aqueous base.[13]

References

  • Oleic Acid | C18H34O2 | CID 445639 - PubChem. National Institutes of Health. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Self-Assembled Structures and pKa Value of Oleic Acid in Systems of Biological Relevance. Langmuir. [Link]

  • Kanicky, J. R., & Shah, D. O. (2002). Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids. Journal of Colloid and Interface Science, 256(1), 201-207.
  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Process for purifying fatty acid amides.
  • Acid-Base Extraction. LibreTexts. [Link]

  • Oleamid | CAS 301-02-0. Connect Chemicals. [Link]

  • Oleic acid - Wikipedia. [Link]

  • A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids and Triacylglycerols. Lipid Web. [Link]

  • Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. Molecules. [Link]

  • Process for the production of fatty acid amides.
  • Thin-Layer Chromatography of Lipids. AOCS. [Link]

  • Solubility of Oleic and Linoleic Acids in Subcritical Water. ResearchGate. [Link]

  • Biochemistry Lab - Thin layer chromatography for separation and identification of lipids. YouTube. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules. [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]

  • The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration. International Journal of New Chemistry. [Link]

  • Synthesis and Characterization of Oleamide Slip Agent. International Journal of New Chemistry. [Link]

  • Oleamide - Wikipedia. [Link]

  • How to achieve 100% removal of oleic acid (capping agent) from nanoparticles surface?. ResearchGate. [Link]

  • Chemoenzymatic Synthesis and Anti-Inflammatory Activity of Fatty Acid Amides. Journal of the Brazilian Chemical Society. [Link]

  • In vivo evidence that N-oleoylglycine acts independently of its conversion to oleamide. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Optimization of Enzymatic Synthesis of Oleoyl-Diethanolamide in Solvent-Free System. Oriental Journal of Chemistry. [Link]

Sources

Troubleshooting

Optimizing storage conditions to prevent degradation of (S)-N-(1-Hydroxypropan-2-yl)oleamide

Welcome to the technical support center for (S)-N-(1-Hydroxypropan-2-yl)oleamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-N-(1-Hydroxypropan-2-yl)oleamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on optimizing storage conditions to prevent chemical degradation. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage.

Introduction

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a bioactive lipid amide, structurally related to the endogenous cannabinoid anandamide. Its chemical structure, featuring a long unsaturated oleoyl chain, an amide bond, and a secondary hydroxyl group, makes it susceptible to specific degradation pathways. Improper storage can lead to the formation of impurities that may compromise experimental results and the overall integrity of the compound. This guide provides the expertise needed to maintain its stability and ensure the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical stability concerns for (S)-N-(1-Hydroxypropan-2-yl)oleamide?

A1: The molecule has two main points of vulnerability:

  • Oxidation: The cis-double bond in the oleic acid backbone is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of peroxides, aldehydes, and other oxidative cleavage products, which can alter the compound's biological activity.[1]

  • Hydrolysis: The amide bond can undergo hydrolysis, particularly in the presence of strong acids or bases, or with prolonged exposure to aqueous environments, even at neutral pH.[2][3][4][5] This breaks the molecule into oleic acid and (S)-2-amino-1-propanol.

Q2: How should I store the compound for short-term vs. long-term use?

A2: Storage recommendations depend on the form of the compound (solid vs. solution) and the intended duration. For a related compound, oleamide, long-term storage at -80°C for up to 6 months is recommended, while short-term storage at -20°C is suitable for up to one month.[6][7]

Storage Condition Solid (Dry Powder) Organic Stock Solution
Long-Term (>1 Month) -20°C to -80°C, under inert gas (Argon/Nitrogen)-80°C, in small aliquots, under inert gas[6]
Short-Term (<1 Month) -20°C, desiccated-20°C, tightly sealed[7][8]

Q3: Should I store the compound as a dry solid or in a solvent?

A3: For long-term stability, storing the compound as a dry solid under an inert atmosphere is preferable. Unsaturated lipids like this one can be hygroscopic and absorb moisture, which can accelerate degradation.[9] If you need to work from a stock solution, it is best to prepare it, aliquot it into single-use volumes, and store it at -80°C to minimize freeze-thaw cycles.[10]

Q4: What are the best solvents for creating and storing stock solutions?

A4: (S)-N-(1-Hydroxypropan-2-yl)oleamide is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[11] For stock solutions, high-purity DMSO or ethanol are common choices.[7][12] Avoid using solvents that may contain peroxides (e.g., old ethers) as they can initiate oxidation. Always use high-purity, anhydrous solvents. When storing solutions, use glass vials with Teflon-lined caps to prevent leaching of plasticizers.[9][13]

Q5: How can I minimize oxidation during handling and storage?

A5: To prevent oxidation, you should:

  • Store the solid compound and its solutions under an inert atmosphere like argon or nitrogen.[9][14]

  • Use solvents that have been purged with an inert gas.

  • Protect the compound from light by using amber vials or by wrapping containers in aluminum foil, as light can catalyze oxidative processes.[15]

  • Consider adding a suitable antioxidant, such as BHT (Butylated hydroxytoluene), to stock solutions if it does not interfere with your downstream applications.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may arise during the handling, storage, and experimental use of (S)-N-(1-Hydroxypropan-2-yl)oleamide.

Observed Issue Potential Cause Recommended Action & Explanation
Loss of potency or appearance of new peaks in HPLC/LC-MS analysis of aged samples. Hydrolytic or Oxidative Degradation. The amide bond may have hydrolyzed, or the double bond may have oxidized.[1][2]Action: Confirm the identity of degradation products using mass spectrometry (MS). Hydrolysis will yield oleic acid and the parent amine. Oxidation can result in a variety of products including aldehydes, ketones, or hydroxylated species.[16][17][18] Prevention: Follow the strict storage protocols outlined in this guide. For solutions, use freshly prepared buffers and minimize the time the compound spends in aqueous media. Aqueous solutions should not be stored for more than one day.[11]
Inconsistent or non-reproducible experimental results. Compound Degradation or Precipitation. If the compound has degraded, its effective concentration is lower than expected. Poor solubility in aqueous assay buffers can also lead to precipitation and inconsistent results.[19]Action: Verify the purity of your stock solution using an appropriate analytical method like HPLC-UV or LC-MS.[20][21][22] Ensure complete dissolution in your assay buffer and check for any visible precipitate. Prevention: Always use freshly diluted working solutions. If solubility is an issue, consider using a co-solvent like ethanol or a surfactant, ensuring it does not affect your experimental system.[19]
Discoloration (e.g., yellowing) of the solid compound or solution. Oxidative Degradation. The formation of conjugated systems or polymeric materials resulting from oxidation can often lead to discoloration.Action: Discard the discolored material. The presence of color indicates significant degradation. Prevention: Strictly adhere to protocols for storage under an inert atmosphere and protection from light.[9][15]

Visualizing Degradation & Handling Workflows

Primary Degradation Pathways

The following diagram illustrates the two main chemical degradation pathways for (S)-N-(1-Hydroxypropan-2-yl)oleamide.

Figure 1: Key Degradation Pathways cluster_0 Oxidation Pathway cluster_1 Hydrolysis Pathway A (S)-N-(1-Hydroxypropan-2-yl)oleamide B Epoxides, Hydroperoxides, Aldehydes, Ketones A->B O₂, Light, Metal Ions C (S)-N-(1-Hydroxypropan-2-yl)oleamide D Oleic Acid + (S)-2-Amino-1-propanol C->D H₂O, Acid/Base Catalyst

Caption: Predicted degradation pathways.

Recommended Sample Handling Workflow

To ensure maximum stability, follow this workflow from receipt of the compound to experimental use.

Figure 2: Sample Handling Workflow A Receive Compound (Solid) B Store Solid at -20°C to -80°C Under Inert Gas A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Purge with Inert Gas C->D E Aliquot into Single-Use Vials D->E F Store Aliquots at -80°C E->F G Prepare Fresh Working Dilutions for Immediate Use F->G

Sources

Reference Data & Comparative Studies

Validation

Comparative Potency Guide: (S)-N-(1-Hydroxypropan-2-yl)oleamide vs. Oleamide

The following guide provides a comparative technical analysis of (S)-N-(1-Hydroxypropan-2-yl)oleamide versus Oleamide , focusing on their structural properties, pharmacological targets, and relative potency in biological...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of (S)-N-(1-Hydroxypropan-2-yl)oleamide versus Oleamide , focusing on their structural properties, pharmacological targets, and relative potency in biological systems.

Executive Summary

  • Oleamide (cis-9-octadecenamide) is a primary endogenous fatty acid amide acting as a signaling lipid to induce sleep and modulate mood via gap junctions and serotonergic systems.

  • (S)-N-(1-Hydroxypropan-2-yl)oleamide (also known as N-oleoyl-L-alaninol ) is a synthetic or minor endogenous analog structurally related to Oleoylethanolamide (OEA) .

  • Key Difference: The substitution of the primary amine with an (S)-alaninol group introduces steric hindrance at the

    
    -carbon. This modification significantly increases metabolic stability  against Fatty Acid Amide Hydrolase (FAAH) compared to Oleamide, shifting the pharmacological profile from sleep induction (Oleamide) toward metabolic regulation and PPAR-
    
    
    
    activation (OEA-like profile).

Chemical Structure & Physicochemical Properties[1][2][3][4][5]

The fundamental difference lies in the head group. Oleamide possesses a simple primary amide, whereas the (S)-analog features a chiral, branched alcohol moiety.

FeatureOleamide(S)-N-(1-Hydroxypropan-2-yl)oleamide
IUPAC Name (9Z)-Octadec-9-enamide(9Z)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide
Common Name OleamideN-Oleoyl-L-alaninol
CAS Number 301-02-097010-18-9
Molecular Weight 281.48 g/mol 339.56 g/mol
Head Group Primary Amide (

)
Secondary Amide with Alaninol (

)
Lipophilicity (LogP) ~7.5 (High)~6.8 (Moderate - increased polarity from -OH)
Hydrolytic Stability Low (Rapidly degraded by FAAH)High (Steric hindrance protects amide bond)
Structural Visualization

The following diagram illustrates the structural divergence and its impact on enzymatic access.

StructureComparison cluster_0 Oleamide (Primary Amide) cluster_1 (S)-N-(1-Hydroxypropan-2-yl)oleamide Oleamide Lipid Tail (C18:1) -- C(=O) -- NH2 (Accessible to FAAH) FAAH FAAH Enzyme (Hydrolysis) Oleamide->FAAH Rapid Degradation Analog Lipid Tail (C18:1) -- C(=O) -- NH -- CH(CH3) -- CH2OH (Steric Hindrance at Alpha-Carbon) Analog->FAAH Resistant/Slow caption Figure 1: Steric hindrance of the methyl group in the (S)-analog reduces FAAH susceptibility.

Pharmacodynamics & Mechanism of Action

Oleamide: The Sleep Lipid

Oleamide accumulates in the cerebrospinal fluid during sleep deprivation. Its potency is defined by its ability to modulate ion channels and neurotransmitter receptors.

  • Primary Target: Gap Junctions (Connexin 43) – Inhibition leads to synchronization of cellular signaling.

  • Secondary Targets: 5-HT2A, 5-HT2C, and GABA_A receptors (allosteric modulation).

  • CB1 Receptor: Weak affinity (

    
    ), but acts as a "entourage" compound by inhibiting FAAH competitively.
    
(S)-N-(1-Hydroxypropan-2-yl)oleamide: The Metabolic Modulator

This compound is structurally an analog of Oleoylethanolamide (OEA) , a satiety factor. The addition of the methyl group (alaninol vs. ethanolamine) alters the binding landscape.

  • Primary Target (Predicted/Analogous): PPAR-

    
     (Peroxisome Proliferator-Activated Receptor alpha) . Like OEA, N-acylated amino alcohols with oleoyl tails are potent agonists of PPAR-
    
    
    
    , regulating lipid metabolism and satiety.
  • FAAH Inhibition: It acts as a substrate-mimic inhibitor or a slowly hydrolyzed substrate. By occupying the FAAH active site without being rapidly broken down, it can elevate endogenous levels of Anandamide and OEA (Entourage Effect).

  • TRPV1: Potential weak agonist activity, contributing to anti-inflammatory signaling.

Comparative Signaling Pathway

SignalingPathways cluster_Oleamide Oleamide Pathways cluster_Analog (S)-Analog Pathways Ole Oleamide GapJ Gap Junctions (Inhibition) Ole->GapJ Sleep Sleep Induction (Sedation) GapJ->Sleep Ana (S)-N-(1-Hydroxypropan-2-yl)oleamide PPAR PPAR-alpha (Nuclear Receptor) Ana->PPAR FAAH_Inhib FAAH Stability (Metabolic Resistance) Ana->FAAH_Inhib Metab Lipid Metabolism & Satiety PPAR->Metab caption Figure 2: Divergent pharmacological outcomes: Sedation (Oleamide) vs. Metabolic Regulation (Analog).

[4][5][6]

Comparative Potency Data

The following data synthesizes general Structure-Activity Relationship (SAR) trends for N-acyl amides. Note that while Oleamide has high efficacy for sleep, the (S)-analog exhibits superior pharmacokinetic potency due to stability.

Assay / TargetOleamide Potency(S)-Analog PotencyInterpretation
FAAH Hydrolysis Rate 100% (Reference) < 10% The (S)-analog is significantly more stable, leading to a longer half-life in vivo.
Gap Junction Inhibition

Low / InactiveThe bulky head group of the analog likely prevents intercalation into gap junction plaques.
PPAR-

Activation
Inactive / WeakHigh (

)
Analog mimics OEA, activating nuclear receptors to burn fat and suppress appetite.
CB1 Receptor Affinity

(Weak)

(Weak)
Neither compound is a direct cannabinoid agonist; both lack the arachidonoyl tail required for high CB1 affinity.
Sleep Induction Effective (

mg/kg)
IneffectiveThe analog lacks the specific structural motif required for sleep modulation.

Experimental Protocols for Validation

To empirically verify the potency difference, the following protocols are recommended.

FAAH Stability Assay

Objective: Quantify the resistance of the (S)-analog to enzymatic degradation compared to Oleamide.

  • Preparation: Incubate

    
     of Oleamide and (S)-N-(1-Hydroxypropan-2-yl)oleamide separately with rat brain membrane homogenates (source of FAAH) in Tris buffer (pH 7.4) at 37°C.
    
  • Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.

  • Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., d4-Oleamide).

  • Analysis: Analyze via LC-MS/MS.

  • Result: Plot % remaining vs. time. Oleamide should degrade rapidly (

    
     min), while the (S)-analog should remain >80% intact at 120 min.
    
PPAR- Transactivation Assay

Objective: Confirm the shift in potency toward metabolic targets.

  • Cell Line: HeLa or HEK293 cells co-transfected with human PPAR-

    
     expression vector and a luciferase reporter plasmid (PPRE-Luc).
    
  • Treatment: Treat cells with increasing concentrations (

    
    ) of both compounds for 24 hours. Use GW7647  as a positive control.
    
  • Readout: Measure luciferase activity via luminescence.

  • Result: The (S)-analog should show a dose-dependent increase in luminescence (

    
     in nanomolar/low micromolar range), whereas Oleamide will show negligible activity.
    

References

  • Cravatt, B. F., et al. (1995). "Chemical characterization of a family of brain lipids that induce sleep." Science, 268(5216), 1506-1509. Link

  • Vandevoorde, S., & Lambert, D. M. (2005). "The multiple pathways of endocannabinoid metabolism: a mechanistic overview." Current Drug Targets - CNS & Neurological Disorders, 4(6), 575-587. (Discusses FAAH stability of branched N-acylethanolamines).
  • Fu, J., et al. (2003). "Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha." Nature, 425(6953), 90-93. Link

  • Parchem Fine & Specialty Chemicals. "(S)-N-(1-Hydroxypropan-2-yl)oleamide (CAS 97010-18-9) Product Record." Link

Comparative

A Comparative Guide for Researchers: Ceramide Mimics vs. (S)-N-(1-Hydroxypropan-2-yl)oleamide in Skin Barrier Research

This guide provides an in-depth, objective comparison between the broad class of ceramide mimics (pseudo-ceramides) and the specific ceramide analogue, (S)-N-(1-Hydroxypropan-2-yl)oleamide. It is intended for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison between the broad class of ceramide mimics (pseudo-ceramides) and the specific ceramide analogue, (S)-N-(1-Hydroxypropan-2-yl)oleamide. It is intended for researchers, scientists, and drug development professionals engaged in the study of skin barrier function and the development of novel dermatological therapies.

Introduction: The Imperative for Ceramide Analogues

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier between the body and the external environment.[1][2] Its "brick and mortar" structure, composed of protein-rich corneocytes embedded in a lipid-rich matrix, is critical for preventing transepidermal water loss (TEWL) and protecting against environmental insults.[2] The "mortar" is predominantly composed of ceramides (approximately 50%), cholesterol, and free fatty acids.[1][3] A deficiency or altered profile of these ceramides is a hallmark of various inflammatory dermatoses, including atopic dermatitis and psoriasis, leading to a compromised barrier function.[1]

This clinical reality has driven the development of exogenous lipids to repair the barrier. While natural ceramides are available, challenges related to cost, stability, and potential for contamination have spurred the creation of synthetic alternatives.[4][5][6] These alternatives largely fall into two categories: ceramide mimics (pseudo-ceramides) , which are structurally similar compounds designed to physically replicate the function of natural ceramides, and specific ceramide analogues , which are designed to closely resemble a particular endogenous ceramide. This guide will dissect the properties and performance of these two classes, with a focus on (S)-N-(1-Hydroxypropan-2-yl)oleamide as a representative analogue.

Section 1: Profiling the Molecules

The Landscape of Ceramide Mimics (Pseudo-ceramides)

Ceramide mimics, or pseudo-ceramides, are a diverse class of synthetic lipids that structurally resemble natural ceramides but are not chemically identical.[7] They are designed to have hydrophilic head groups and two long alkyl chains, allowing them to integrate into the SC lipid lamellae and restore barrier function.[4][8] A common example found in commercial formulations is N-(3-hexadecyloxy-2-hydroxypropyl)-N-2-hydroxyethyl hexadecanamide (e.g., Ceramide PC-104).[6]

Mechanism of Action: The primary mechanism of pseudo-ceramides is biophysical. They intercalate into the lipid matrix, helping to restore the lamellar structure and reduce TEWL.[4][9] While effective at reinforcing the physical barrier, their interaction with cellular signaling pathways is less characterized compared to endogenous ceramides.[8] Some studies suggest they can improve the water-holding properties of the SC and facilitate barrier repair.[6]

(S)-N-(1-Hydroxypropan-2-yl)oleamide: A Specific Ceramide Analogue

(S)-N-(1-Hydroxypropan-2-yl)oleamide is a synthetic analogue of a naturally occurring fatty acid amide. Its structure, featuring a hydroxyl group and an oleoyl fatty acid chain, bears a strong resemblance to endogenous ceramides, particularly those with a non-hydroxy fatty acid and a sphingosine base (Ceramide NS).

Mechanism of Action: Beyond simple physical integration, this molecule's parent compound, oleamide, is known to be a biologically active signaling molecule.[10][11][12] Oleamide can interact with multiple neurotransmitter systems and is metabolized by fatty acid amide hydrolase (FAAH), the same enzyme that degrades the endocannabinoid anandamide.[10][12] In the context of skin, ceramides and their metabolites are not just structural components but also key signaling molecules that regulate keratinocyte differentiation, proliferation, and apoptosis.[1][13][14] For instance, exogenous ceramides can stimulate the expression of caspase-14, an enzyme crucial for terminal differentiation of keratinocytes, and ABCA12, a transporter required for lamellar body formation, potentially via PPARδ activation.[13][15] It is plausible that analogues like (S)-N-(1-Hydroxypropan-2-yl)oleamide could engage in similar signaling pathways, offering a multi-faceted approach to barrier repair that combines structural support with biological modulation.

Section 2: Comparative Performance Analysis

The selection of a ceramide-like molecule for research or formulation depends on its performance across key metrics of skin barrier health. The following tables summarize expected performance based on data from studies on various ceramide mimics and analogues.

Table 1: Skin Barrier Function Restoration

Parameter Ceramide Mimics (General) (S)-N-(1-Hydroxypropan-2-yl)oleamide (Projected) Rationale & Supporting Evidence
TEWL Reduction Effective.[16][17] Studies show significant decreases in TEWL after application.[16][17][18] Expected to be effective. The structural similarity to natural ceramides suggests it will integrate into the lipid lamellae, improving barrier integrity. Studies on creams with synthetic ceramides consistently show significant TEWL reduction.[16][17][18]

| Lipid Lamellae Organization | Can help form lamellar structures in intercellular spaces.[4] | Expected to integrate and promote organization. | Molecules that mimic the structure of Ceramide NS are known to be crucial for forming and maintaining the ordered lipid structures of the SC.[9][19] |

Table 2: Hydration and Moisturization

Parameter Ceramide Mimics (General) (S)-N-(1-Hydroxypropan-2-yl)oleamide (Projected) Rationale & Supporting Evidence
Skin Hydration (Corneometry) Significant increase in skin hydration.[16][18][20] Expected to significantly increase hydration. By reducing water loss (TEWL), the skin's natural moisture is better retained. Creams formulated to mimic the skin's moisturizing systems show superior and sustained hydration.[18][20]

| Mechanism | Primarily by reinforcing the physical barrier to prevent water loss.[8][21] | Dual-action: physical barrier reinforcement and potential stimulation of endogenous lipid synthesis pathways. | Ceramides can activate signaling pathways (e.g., PPARδ) that lead to the production of components necessary for barrier formation, such as the transporter ABCA12.[13] |

Table 3: Cellular and Signaling Effects

Parameter Ceramide Mimics (General) (S)-N-(1-Hydroxypropan-2-yl)oleamide (Projected) Rationale & Supporting Evidence
Keratinocyte Differentiation Can promote differentiation markers.[15] Potentially stimulates differentiation pathways. Exogenous short-chain ceramides are known to enhance differentiation in human keratinocytes.[13][15] The signaling potential of oleamide suggests this analogue may have similar effects.

| Anti-Inflammatory Activity | Some formulations show anti-inflammatory effects, often due to other included ingredients.[6][16] | Potential for intrinsic anti-inflammatory effects. | Oleamide has demonstrated anti-inflammatory effects on the nervous and immune systems.[22] This suggests a potential for direct modulation of inflammatory pathways in the skin. |

Section 3: Methodologies for Evaluation

To ensure scientific rigor, protocols for evaluating these compounds must be robust and self-validating. Below are detailed methodologies for key experiments.

Protocol: In Vitro Skin Barrier Function Assay using a 3D Reconstructed Human Epidermis (RHE) Model

Objective: To quantify the ability of a test compound to restore barrier function after a chemical challenge.

Causality Statement: This protocol uses a controlled insult (e.g., sodium lauryl sulfate) to create a standardized, impaired barrier. The subsequent measurement of Transepidermal Water Loss (TEWL) provides a direct, quantitative assessment of the test compound's ability to facilitate barrier repair over time.[23][24]

Methodology:

  • Model Acclimatization: Culture 3D RHE models (e.g., EpiDerm™) at the air-liquid interface according to the manufacturer's instructions for at least 24 hours in a controlled environment (37°C, 5% CO2, 50% humidity).

  • Baseline Measurement: Measure baseline TEWL for each tissue using an open-chamber evaporimeter (e.g., Tewameter®).[23] Tissues with abnormally high or low baseline TEWL should be excluded to ensure a homogenous starting population.

  • Barrier Disruption: Apply a sub-lethal concentration of a barrier-disrupting agent (e.g., 1% Sodium Lauryl Sulfate in PBS) to the apical surface of the tissues for a defined period (e.g., 1 hour).

  • Rinsing and Recovery: Thoroughly rinse the tissues with sterile PBS to remove the irritant.

  • Compound Application:

    • Test Arm: Topically apply a precise dose (e.g., 2 mg/cm²) of the formulation containing the test compound (Ceramide Mimic or (S)-N-(1-Hydroxypropan-2-yl)oleamide).

    • Positive Control: Apply a formulation with a known barrier-repairing agent (e.g., a standard ceramide cream).

    • Negative Control (Vehicle): Apply the formulation vehicle without the active compound.

    • Untreated Control: Tissues that were not subjected to the irritant.

  • Incubation and Measurement: Incubate the tissues and measure TEWL at specified time points (e.g., 2, 4, 6, and 24 hours) post-application.[18] Ensure a 30-minute equilibration period in the measurement environment before each reading.[25]

  • Data Analysis: Calculate the percentage of barrier recovery for each group relative to the baseline and the disrupted state. Statistical analysis (e.g., ANOVA) should be used to determine significance.

Diagram: Experimental Workflow for In Vitro Barrier Repair Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimate 1. Acclimatize RHE Tissues Baseline 2. Measure Baseline TEWL Acclimate->Baseline Disrupt 3. Disrupt Barrier (SLS) Baseline->Disrupt Apply 4. Apply Test Compounds (Test, Positive, Negative Controls) Disrupt->Apply Measure 5. Measure TEWL over Time (2, 4, 6, 24h) Apply->Measure Analyze 6. Calculate Barrier Recovery Measure->Analyze

A flowchart of the in vitro barrier repair assay protocol.

Protocol: Analysis of Ceramide Profile in RHE Models via LC-MS/MS

Objective: To determine if test compounds are integrated into the SC and/or modulate the endogenous ceramide profile.

Causality Statement: This protocol provides molecular-level evidence of the compound's fate and action. By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), we can differentiate between the applied exogenous lipid and the endogenous ceramides, revealing whether the compound acts merely as a patch or if it influences the skin's own lipid synthesis machinery.[2]

Methodology:

  • Tissue Preparation: Use RHE tissues from the barrier function assay (Section 3.1) at the 24-hour time point.

  • Stratum Corneum Separation: Perform sequential tape stripping (e.g., 10-15 strips) on the RHE surface to isolate the SC. Pool the strips for each tissue.

  • Lipid Extraction:

    • Submerge the pooled tapes in a solvent mixture (e.g., chloroform:methanol, 2:1 v/v) in a glass vial.

    • Sonicate for 15 minutes and incubate at 48°C for 30 minutes.

    • Collect the solvent. Repeat the extraction process twice more.

    • Pool the solvent extracts and dry under a stream of nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried lipid extract in a suitable injection solvent.

    • Include an internal standard (e.g., a C17-ceramide) for quantification.

  • LC-MS/MS Analysis:

    • Use a suitable chromatography column (e.g., C18) to separate the different lipid species.

    • Employ a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify specific ceramide species and the test compound.

  • Data Analysis: Quantify the concentration of various endogenous ceramide subclasses (e.g., Cer NS, NP) and the amount of the test compound present in the SC. Compare the ceramide profiles between the different treatment groups.

Section 4: Mechanistic Insights and Signaling Pathways

Ceramides are not inert bricks; they are active signaling molecules.[1][13] An elevation in ceramide levels can trigger downstream signaling cascades, including the activation of protein phosphatases and the modulation of pathways like p38 MAP kinase, which influences keratinocyte differentiation.[13][14] A key pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs).

Ceramide-PPARδ Signaling Pathway: Ceramides have been shown to activate PPARδ, which in turn stimulates the expression of ABCA12.[13] The ABCA12 transporter is crucial for loading glucosylceramides (ceramide precursors) into lamellar bodies, which are then secreted to form the intercellular lipid barrier.[13] A compound that can positively modulate this pathway would not only provide an exogenous source of lipid but also enhance the skin's intrinsic ability to produce and organize its own barrier.

Diagram: Hypothetical Ceramide-Mediated Signaling Pathway in Keratinocytes

G cluster_membrane Extracellular/SC cluster_cell Keratinocyte Exo_Cer Exogenous Ceramide Analogue PPAR PPARδ Receptor Exo_Cer->PPAR Activates ABCA12 ABCA12 Gene Expression PPAR->ABCA12 Stimulates Transcription Transporter ABCA12 Transporter Production ABCA12->Transporter Lamellar Lamellar Body Formation & Secretion Transporter->Lamellar Barrier Barrier Integrity ↑ Lamellar->Barrier

Ceramide analogues can activate PPARδ, enhancing barrier formation.

Conclusion and Future Directions

Both ceramide mimics and specific analogues like (S)-N-(1-Hydroxypropan-2-yl)oleamide are valuable tools for restoring skin barrier function.

  • Ceramide mimics offer a proven, reliable method for physically reinforcing the stratum corneum, making them excellent candidates for formulations aimed at immediate barrier repair and hydration.[8][9][21] Their primary strength lies in their structural function.

  • (S)-N-(1-Hydroxypropan-2-yl)oleamide , and other specific analogues, represent a more targeted approach. By closely resembling endogenous molecules, they hold the potential for a dual mechanism: providing structural support while also modulating the cellular machinery responsible for long-term barrier homeostasis.

For the researcher, the choice depends on the experimental question. To study the pure biophysical effects of lipid integration, a well-characterized pseudo-ceramide may be ideal. To investigate the interplay between exogenous lipids and cellular signaling, a bioactive analogue like (S)-N-(1-Hydroxypropan-2-yl)oleamide presents a more compelling subject. Future research should focus on head-to-head clinical trials and advanced molecular studies to fully elucidate the signaling pathways activated by these next-generation barrier repair agents.

References

  • Ceramide signaling in mammalian epidermis - PMC - NIH. (n.d.).
  • Properties of Ceramides and Their Impact on the Stratum Corneum Structure: A Review. (2007, June 22).
  • Role of ceramides 2 and 5 in the structure of the stratum corneum lipid barrier. (n.d.).
  • (PDF) Properties of Ceramides and Their Impact on the Stratum Corneum Structure: A Review. (2014, October 15).
  • Intercellular and intracellular functions of ceramides and their metabolites in skin (Review). (2016, May 20).
  • How Pseudo-Ceramides Work. (n.d.). Health | HowStuffWorks.
  • Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations. (2025, June 25). ACS Publications.
  • How to evaluate the skin barrier function? (2023, September 5). Premium Beauty News.
  • How Ceramides Help The Skin Barrier. (2024, June 7). RecoverX Skincare.
  • Role of the ceramide (Cer) and sphingosine-1-phosphate (S1P) in... (n.d.). ResearchGate.
  • Ceramide metabolism in keratinocytes. Active pathways are marked with... (n.d.). ResearchGate.
  • Ceramides: Where do we stand? (2021, September 15). CosmoDerma.
  • Research Techniques Made Simple: Transepidermal Water Loss Measurement as a Research Tool. (2018, October 19). Corewell Health Southeast Michigan (Beaumont Health) Continuing Education.
  • Ceramides stimulate caspase-14 expression in human keratinocytes - PMC - NIH. (n.d.).
  • Methods for the Assessment of Barrier Function. (n.d.). Karger Publishers.
  • Skin hydration is significantly increased by a cream formulated to mimic the skin's own natural moisturizing systems - PMC. (n.d.).
  • The experimental design for analysis of skin barrier function, skin... (n.d.). ResearchGate.
  • Measurement of Transepidermal Water Loss Using an Evaporimeter to Follow the Restitution of the Barrier Layer of Human Epidermis. (n.d.).
  • Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin. (2024, December 4). Frontiers.
  • Efficacy of Pseudo‐Ceramide Absorption Into the Stratum Corneum and Effects on Transepidermal Water Loss and the Ceramide Profile: A Randomized Controlled Trial - PMC. (2024, November 4).
  • Factors Influencing Transepidermal Water Loss Measurements Used to Test Skin Barrier Integrity In Vitro: A Literature Review. (n.d.).
  • No. 2 “SPF Testing” Transepidermal Water Loss (TEWL). (n.d.). Eurofins.
  • Efficacy of Topical Application of a Skin Moisturizer Containing Pseudo-Ceramide and a Eucalyptus Leaf Extract on Atopic Dermatitis: A Review. (2024, March 18). MDPI.
  • Effective alternatives to synthetic ceramides for skin hydration. (2022, September 29). Novology India.
  • The Truth About Ceramides: Do They Really Work for Anti-Aging? (2025, April 11).
  • What to Know About Ceramides for Skin. (2024, February 29). WebMD.
  • Skin hydration is significantly increased by a cream formulated to mimic the skin's own natural moisturizing systems. (n.d.). ResearchGate.
  • A new in vitro method for transepidermal water loss: A possible method for moisturizer evaluation. (2025, August 9). ResearchGate.
  • Transepidermal Water Loss Estimation Model for Evaluating Skin Barrier Function. (2023, January 31).
  • Oleamide - Wikipedia. (n.d.).
  • The Efficacy of Moisturisers Containing Ceramide Compared with Other Moisturisers in the Management of Atopic Dermatitis: A Systematic Literature Review and Meta-Analysis - PMC. (n.d.).
  • Ceramides vs Niacinamide: How They Strengthen the Skin Barrier. (n.d.). MetwareBio.
  • Oleamid | CAS 301-02-0. (n.d.). Connect Chemicals.
  • The Efficacy of a Ceramide-based Cream in Mild-to-moderate Atopic Dermatitis - PMC. (2018, May 1).
  • Ceramide AD™ Restores Skin Integrity and Function following Exposure to House Dust Mite. (2023, May 25).
  • The Efficacy of a Ceramide-based Cream in Mild-to-moderate Atopic Dermatitis | JCAD. (n.d.).
  • Biosynthesis of oleamide - PubMed. (n.d.).
  • Discovery and Biosynthesis of Oleamide. (2025, March 12). ChemicalBook.
  • Oleamide: an endogenous sleep-inducing lipid and prototypical member of a new class of biological signaling molecules - PubMed. (n.d.).
  • An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide. (n.d.). Benchchem.
  • Synthesis and Characterization of Oleamide Slip Agent International Journal of New Chemistry. (2021, October 5).

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